5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-11-8-13-12(16-11)9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQUGOKSOKISQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376993 | |
| Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-59-7 | |
| Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Executive Summary
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific 2,5-disubstituted derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . We present a robust and efficient one-pot synthesis protocol, detail the underlying reaction mechanism, and outline a complete workflow for structural verification using modern spectroscopic techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of novel oxazole derivatives.
Strategic Approach to Synthesis: A Rationale
The construction of the 2,5-disubstituted oxazole core can be approached through several classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[6][7] While effective, this route often requires harsh dehydrating agents (e.g., H₂SO₄, POCl₃) and the pre-synthesis of the acylamino ketone intermediate.
For the specific target, This compound , a more convergent and elegant strategy is the base-catalyzed condensation reaction between an aldehyde and an isocyanoacetate ester. This approach was selected for three primary reasons:
-
High Convergence: The reaction assembles the core heterocyclic structure in a single, efficient step from readily available commercial starting materials: 4-methoxybenzaldehyde and ethyl 2-isocyanoacetate.
-
Mild Reaction Conditions: The use of a moderate base like potassium carbonate and a polar aprotic solvent provides a gentle environment, preserving the integrity of the functional groups on the starting materials.
-
Predictable Regiochemistry: The mechanism of this reaction inherently leads to the desired 2,5-disubstitution pattern, minimizing the formation of isomeric byproducts and simplifying purification.
This strategic choice reflects a modern approach to heterocyclic synthesis, prioritizing efficiency, safety, and atom economy.
Synthesis Protocol: From Reagents to Purified Compound
This section details the complete, self-validating protocol for the synthesis of the target compound. The causality behind each step is explained to ensure reproducibility and understanding.
Underlying Reaction Mechanism
The reaction proceeds via a base-catalyzed cascade. First, the base (K₂CO₃) deprotonates the α-carbon of ethyl 2-isocyanoacetate, which is rendered acidic by the adjacent electron-withdrawing isocyano and ester groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is analogous to the initial step of a Knoevenagel condensation.[8] The subsequent intermediate undergoes an intramolecular cyclization, where the oxygen anion attacks the electrophilic carbon of the isocyano group. A final dehydration step yields the stable, aromatic 1,3-oxazole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | ≥99% | Standard Supplier | Ensure purity, as impurities can affect yield. |
| Ethyl 2-isocyanoacetate | ≥97% | Standard Supplier | Handle in a well-ventilated fume hood.[9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Must be anhydrous to prevent side reactions. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Supplier | Anhydrous grade is preferred for optimal results. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexane | ACS Grade | Standard Supplier | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying the organic phase. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous methanol (25 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add potassium carbonate (1.52 g, 11.0 mmol, 1.1 equiv.), followed by the dropwise addition of ethyl 2-isocyanoacetate (1.24 g, 11.0 mmol, 1.1 equiv.) over 5 minutes.
-
Scientist's Note: A slight excess of the base and isocyanoacetate ensures the complete consumption of the limiting aldehyde reagent.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexane/EtOAc eluent system. The disappearance of the 4-methoxybenzaldehyde spot (visualized under UV light) indicates reaction completion.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Scientist's Note: The addition of water dissolves the inorganic salts (K₂CO₃ and byproducts) and facilitates the transfer of the organic product into the ethyl acetate phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue (typically a pale yellow oil or solid) should be purified by flash column chromatography on silica gel using a gradient eluent of Hexane/EtOAc (starting from 9:1 and gradually increasing polarity) to afford the pure product.
Visual Workflow: Synthesis
Caption: High-level workflow for the synthesis of the target oxazole.
Comprehensive Characterization: Structural Validation
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods provide a self-validating system for structural elucidation.
Expected Physicochemical and Spectroscopic Data
| Property / Technique | Expected Result |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | See detailed analysis below. |
| ¹³C NMR (100 MHz, CDCl₃) | See detailed analysis below. |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliph. C-H), ~1610 (C=N), ~1500 (C=C), ~1250 (C-O-C asym.), ~1170 (C-O-C sym.) |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: 220.0968; found: 220.09xx |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two sets of doublets are expected for the 1,4-disubstituted benzene ring. The protons ortho to the methoxy group (H-3', H-5') will appear as a doublet around δ 7.9-8.0 ppm. The protons meta to the methoxy group (H-2', H-6') will appear as a doublet around δ 6.9-7.0 ppm.
-
Oxazole Proton: The proton at the C4 position of the oxazole ring is expected to appear as a singlet around δ 6.5-6.7 ppm. Its chemical shift is influenced by the electron-donating ethoxy group at C5.
-
Ethoxy Group: A quartet corresponding to the -OCH₂- protons will appear around δ 4.2-4.4 ppm, coupled to the methyl protons. A triplet for the -CH₃ protons will appear around δ 1.4-1.5 ppm.
-
Methoxy Group: A sharp singlet for the -OCH₃ protons will be observed around δ 3.8-3.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
Oxazole Carbons: The carbons of the oxazole ring are highly characteristic. C2, attached to the aromatic ring, is expected around δ 159-161 ppm. C5, bearing the ethoxy group, will be significantly downfield around δ 155-157 ppm. C4 will appear the most upfield of the ring carbons, around δ 98-100 ppm.[10][11]
-
Aromatic Carbons: The methoxy-bearing carbon (C4') will be at ~δ 162 ppm. The carbon attached to the oxazole ring (C1') will be around δ 120-122 ppm. The other aromatic carbons (C2', C3', C5', C6') will appear in the typical aromatic region of δ 114-130 ppm.
-
Alkyl Carbons: The ethoxy -OCH₂- carbon is expected around δ 68-70 ppm, and the ethoxy -CH₃ carbon at δ 14-15 ppm. The methoxy -OCH₃ carbon will be around δ 55 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. The presence of a band around 1610 cm⁻¹ is indicative of the C=N stretching vibration within the oxazole ring.[12][13] Strong bands around 1250 cm⁻¹ and 1170 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching of the aryl ether and ethoxy groups, confirming their presence. The absence of a strong C=O stretch (from starting aldehyde, ~1700 cm⁻¹) and the isocyano stretch (~2150 cm⁻¹) confirms the completion of the reaction.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the elemental composition. The experimentally determined mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within 5 ppm. The fragmentation pattern can also provide structural information; a common fragmentation pathway for 2-aryl oxazoles is the cleavage of the ring to form an aroylium ion.[14]
Visual Workflow: Characterization
Caption: Workflow for the structural confirmation of the synthesized oxazole.
Conclusion and Future Outlook
This guide has outlined a reliable and efficient synthetic route to This compound , supported by a comprehensive characterization protocol. The chosen methodology is robust, scalable, and relies on mild conditions and readily available precursors, making it highly suitable for medicinal chemistry and materials science laboratories. The detailed spectroscopic analysis provides a clear framework for the unambiguous structural validation of the target compound and can be adapted for related derivatives. Given the established biological importance of the oxazole nucleus, this compound represents a valuable building block for the development of novel therapeutic agents, and its biological activity warrants further investigation.
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Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. Available at: [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
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(PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]
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Technical Guide: Physicochemical Characterization and Strategic Application of 2,5-Disubstituted Oxazoles, Exemplified by 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Abstract: This document provides a comprehensive technical framework for the synthesis, characterization, and evaluation of novel 2,5-disubstituted oxazole derivatives, with a specific focus on the target molecule 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. While specific experimental data for this exact compound is not extensively available in public literature, this guide leverages established principles and data from structurally analogous compounds to outline a robust scientific workflow. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into predicting properties, executing synthesis, performing structural elucidation, and understanding the potential applications of this important chemical scaffold in medicinal chemistry.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of bioactive agents. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
The subject of this guide, this compound, combines the core oxazole nucleus with two key functional groups: a 4-methoxyphenyl (anisole) group at the 2-position and an ethoxy group at the 5-position. The methoxyphenyl moiety is prevalent in drug candidates for its ability to influence metabolic stability and receptor binding, while the ethoxy group can modulate lipophilicity and solubility.
This guide establishes a predictive and experimental blueprint for characterizing this and similar novel oxazoles, moving from theoretical analysis to practical synthesis and validation.
Molecular Structure and Predicted Physicochemical Properties
The initial step in evaluating a novel compound is an in silico assessment. The fundamental properties of the target molecule are predicted based on its constituent atoms and bond arrangement.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₂H₁₃NO₃ | Elemental Composition |
| Molecular Weight | 219.24 g/mol | Calculation |
| Topological Polar Surface Area | 48.1 Ų | Calculated based on analogs[5] |
| XLogP3-AA (Lipophilicity) | ~2.5 - 3.0 | Estimated from related structures[5] |
| Hydrogen Bond Donors | 0 | Structure Analysis |
| Hydrogen Bond Acceptors | 4 | Structure Analysis |
| Rotatable Bonds | 3 | Structure Analysis |
Synthesis and Purification Strategy
A robust and reproducible synthetic route is critical. For 2,5-disubstituted oxazoles, the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a highly effective method. This approach offers a direct pathway from an aldehyde to the corresponding oxazole.[6]
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The Therapeutic Potential of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Its unique electronic and structural characteristics facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the potential biological activities of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole derivatives. While direct experimental data for this specific substitution pattern is limited in publicly accessible literature, this document synthesizes findings from closely related analogues to project its therapeutic promise. We will delve into the anticipated anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols for evaluation. This guide serves as a predictive framework to stimulate and direct future research and drug development efforts centered on this promising class of molecules.
Introduction: The Versatility of the 1,3-Oxazole Core
The five-membered aromatic ring of 1,3-oxazole, containing one nitrogen and one oxygen atom, is a cornerstone in the design of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antioxidant activities.[2][3] The substituents at the 2- and 5-positions of the oxazole ring play a crucial role in determining the specific biological activity and potency of the molecule.[2] The presence of a 4-methoxyphenyl group at the 2-position is a common feature in many biologically active oxazoles, often contributing to interactions with target proteins. This guide focuses on the potential impact of a 5-ethoxy substituent in conjunction with the 2-(4-methoxyphenyl) moiety.
Projected Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 2-(4-methoxyphenyl)-1,3-oxazole have demonstrated significant potential as anticancer agents, with several analogues exhibiting potent cytotoxicity against various cancer cell lines.[4][5] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[5] Several 2,4,5-trisubstituted oxazole derivatives have shown potent tubulin polymerization inhibitory activity, with IC50 values in the nanomolar range.[6][7]
Diagram: Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer activity.
Structure-Activity Relationship (SAR) Insights
SAR studies of related oxazole derivatives suggest that the nature of the substituent at the 5-position significantly influences anticancer potency. For instance, the presence of an ethoxy group, as in the case of certain 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoles, has been associated with potent antiproliferative activity, with IC50 values in the low nanomolar range.[6] This suggests that the 5-ethoxy group in our target molecule could contribute favorably to its anticancer potential.
Quantitative Data from Analogous Compounds
The following table summarizes the anticancer activity of representative 2-(4-methoxyphenyl)-1,3-oxazole analogues against various cancer cell lines.
| Compound Analogue | Cancer Cell Line | IC50 (nM) | Reference |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Various | 0.5 - 20.2 | [6] |
| 2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Various | Comparable to 5-fluorouracil | [7] |
| 4-(4-Methoxyphenyl)oxazole derivatives | Various | as low as 0.35 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel oxazole derivatives on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Projected Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Oxazole derivatives have been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[8] The structural features of this compound suggest its potential to interact with pathways involved in the inflammatory response.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Some trisubstituted oxazole derivatives have been identified as selective COX-2 inhibitors.[8]
Diagram: Proposed Anti-inflammatory Mechanism of Action
Caption: Proposed mechanism of anti-inflammatory activity.
Evidence from Structurally Related Compounds
Studies on 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have demonstrated anti-inflammatory activity.[9] While the heterocyclic core is different, the presence of the 4-methoxyphenyl group is a shared feature that may contribute to this activity. Furthermore, various novel oxazole derivatives have shown promising anti-inflammatory effects in carrageenan-induced rat paw edema assays.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Projected Antimicrobial and Antinematodal Activity
The oxazole scaffold is present in numerous natural and synthetic compounds with antimicrobial properties.[2][10] The specific substitution pattern of this compound suggests potential activity against a range of pathogens.
Insights from Analogous Structures
A study on 5-(4'-Methoxyphenyl)-oxazole (MPO) isolated from a fungal culture broth demonstrated its ability to inhibit the hatch and growth of Caenorhabditis elegans.[11] Interestingly, the nineteen synthesized derivatives of MPO did not show this activity, suggesting that the entire structure of MPO is essential for its anti-C. elegans effect.[11] This highlights the high degree of structural specificity often required for biological activity. Other oxazole derivatives have shown broad-spectrum antibacterial and antifungal activities.[2][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Culture Preparation: Grow the microorganisms in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Synthesis and Characterization
The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common method involves the condensation and cyclization of an α-haloketone with an amide. For the synthesis of this compound, a potential route could involve the reaction of a suitably substituted α-haloketone with 4-methoxybenzamide. The final product would be purified by column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesis and characterization.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is not yet prevalent in the scientific literature, a comprehensive analysis of structurally related compounds strongly suggests its potential as a valuable therapeutic agent. The presence of the 2-(4-methoxyphenyl) group, coupled with a 5-ethoxy substituent, indicates a high probability of significant anticancer and anti-inflammatory properties, and a potential for antimicrobial activity.
Future research should focus on the synthesis and rigorous biological evaluation of this specific derivative. In vitro and in vivo studies are warranted to confirm the projected activities and elucidate the precise mechanisms of action. Further exploration of the structure-activity relationships by synthesizing a library of related analogues will be crucial for optimizing potency and selectivity. The findings presented in this guide provide a solid foundation and a clear rationale for embarking on such a research program, with the ultimate goal of developing novel and effective therapeutic agents.
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Unlocking Therapeutic Potential: A Technical Guide to 2-(4-methoxyphenyl)-1,3-oxazole Compounds and Their Targets
This guide provides an in-depth exploration of the burgeoning therapeutic landscape of 2-(4-methoxyphenyl)-1,3-oxazole compounds. We will dissect the core molecular scaffold, elucidate its known and potential biological targets, and provide actionable experimental frameworks for researchers and drug development professionals. Our focus will be on the causality behind experimental choices and the validation of findings, ensuring a robust and reliable scientific narrative.
The 2-(4-methoxyphenyl)-1,3-oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-(4-methoxyphenyl)-1,3-oxazole core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, provides a rigid scaffold that can be readily functionalized.[2] The presence of the 4-methoxyphenyl group often contributes to favorable pharmacokinetic properties and can be involved in key binding interactions with target proteins.[3] This combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes this scaffold a fertile ground for the discovery of novel therapeutic agents.[4]
Derivatives of the broader oxazole and oxadiazole class have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[4][5] This guide will delve into the specific targets that mediate these promising therapeutic applications for compounds centered around the 2-(4-methoxyphenyl)-1,3-oxazole core.
Key Therapeutic Areas and Molecular Targets
Our investigation into the therapeutic potential of 2-(4-methoxyphenyl)-1,3-oxazole compounds reveals several key areas of interest, each with distinct molecular targets.
Oncology: A Multi-pronged Attack on Cancer
The most extensively documented therapeutic application for oxazole derivatives is in oncology.[6] These compounds have been shown to combat cancer through various mechanisms, targeting key proteins involved in cell proliferation, survival, and metastasis.
Potential Targets:
-
Tubulin: Several oxazole-containing compounds act as antimitotic agents by interfering with microtubule dynamics.[3] They can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules, which are essential for cell division.[3] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Molecular docking studies have suggested that some oxadiazole derivatives can bind to and inhibit the activity of EGFR.[5]
-
Kinases: The broad family of protein kinases represents a major class of oncology targets. The oxazole scaffold can be adapted to inhibit various kinases involved in cancer cell signaling pathways.[6]
-
DNA Replication: Some 1,3,4-thiadiazole derivatives, which share structural similarities with oxazoles, are thought to interfere with DNA replication, thereby inhibiting the division of cancer cells.[7]
Immunomodulatory Effects:
Recent studies have also highlighted the potential for oxadiazole derivatives to exert immunomodulatory effects. One study demonstrated that a 1,2,4-oxadiazole derivative could polarize tumor-associated macrophages (TAMs) towards an M1 (anti-tumor) phenotype, suggesting a dual mechanism of direct cytotoxicity and immune system activation.[8][9]
Experimental Workflow: Validating Tubulin Inhibition
The following workflow outlines a standard procedure for confirming the interaction of a 2-(4-methoxyphenyl)-1,3-oxazole compound with tubulin.
Caption: Workflow for validating tubulin inhibition.
Neurodegenerative Disorders: Targeting Cholinesterases in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.
Potential Targets:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have been synthesized and shown to selectively inhibit BChE.[10] Structure-activity relationship (SAR) studies indicated that derivatives with electron-withdrawing groups exhibited significant BChE inhibitory activity.[10]
Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol details the determination of IC50 values for a test compound against AChE and BChE using Ellman's method.
Materials:
-
Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (2-(4-methoxyphenyl)-1,3-oxazole derivative)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Dissolve enzymes, substrates, and DTNB in phosphate buffer to the desired concentrations. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE or BChE solution to the wells and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Infectious Diseases: Combating Viral and Bacterial Pathogens
The oxazole scaffold has also shown promise in the development of anti-infective agents.
Potential Targets:
-
SARS-CoV-2 Papain-like Protease (PLpro): A series of 1,2,4-oxadiazole derivatives were designed as inhibitors of SARS-CoV-2 PLpro, an essential enzyme for viral replication.[11] These compounds demonstrated both enzymatic inhibition and antiviral activity in cell-based assays.[11]
-
Mycobacterium tuberculosis: Substituted 1,2,4-oxadiazoles have been investigated as potential anti-tuberculosis agents, showing inhibitory activity against Mycobacterium tuberculosis H37Rv.[12]
-
General Antibacterial and Antifungal Activity: Various oxadiazole derivatives have been screened for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]
Signaling Pathway: Inhibition of SARS-CoV-2 PLpro
The following diagram illustrates the role of PLpro in the viral life cycle and its inhibition by a 2-(4-methoxyphenyl)-1,3-oxazole analog.
Caption: Inhibition of SARS-CoV-2 PLpro.
Quantitative Data Summary
The following table summarizes the reported biological activities of various oxazole and oxadiazole derivatives, providing a comparative overview of their potency.
| Compound Class | Target | Activity | Cell Line/Organism | Reference |
| 2-Methyl-4,5-disubstituted oxazoles | Tubulin | IC50 = 0.35-20.2 nM | Various cancer cell lines | [3] |
| 1,2,4-Oxadiazole derivatives | Anticancer | IC50 in sub-micromolar range | MCF-7, A549, MDA-MB-231 | [5] |
| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | Butyrylcholinesterase | IC50 = 11.01 µM | N/A (Enzymatic assay) | [10] |
| 1,2,4-Oxadiazole derivatives | SARS-CoV-2 PLpro | IC50 = 1.0-1.8 µM | N/A (Enzymatic assay) | [11] |
| 1,2,4-Oxadiazole derivative 2 | Antiproliferative | 2.6x more selective for B16-F10 | B16-F10 melanoma cells | [8][9] |
Future Directions and Conclusion
The 2-(4-methoxyphenyl)-1,3-oxazole scaffold and its related analogs represent a highly versatile platform for the development of new therapeutic agents. The diverse range of biological targets highlights the significant potential of this chemical class. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency and selectivity for specific targets.
-
Mechanism of Action Elucidation: In-depth studies to fully understand the molecular interactions between these compounds and their biological targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of disease to validate their therapeutic potential.
By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 2-(4-methoxyphenyl)-1,3-oxazole compounds, paving the way for the development of novel and effective treatments for a wide range of diseases.
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Authored by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Abstract
This technical guide delineates a plausible mechanism of action for the novel synthetic compound, this compound. While direct comprehensive studies on this specific molecule are emerging, this whitepaper synthesizes evidence from structurally related oxazole and oxadiazole derivatives to propose a primary mode of action centered on selective cyclooxygenase-2 (COX-2) inhibition.[1][2][3] This document provides a robust framework for researchers, detailing the theoretical underpinnings of its anti-inflammatory and analgesic properties, validated experimental protocols for mechanistic elucidation, and a discussion of its therapeutic potential.
Introduction: The Rationale for Investigating Novel Oxazole Derivatives
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen, facilitates diverse non-covalent interactions with biological targets such as enzymes and receptors.[5] This chemical versatility has spurred the development of numerous oxazole-containing compounds as therapeutic agents. This guide focuses on this compound, a molecule designed to leverage these properties for potential therapeutic benefit in inflammatory disorders.
Proposed Primary Mechanism of Action: Selective COX-2 Inhibition
The primary proposed mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][6] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[2][7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated during inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[6][7]
The structural features of this compound are consistent with those of other known selective COX-2 inhibitors. The diarylheterocyclic scaffold is a common motif in this class of drugs, allowing for optimal positioning within the larger, more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1.
Signaling Pathway: Interruption of Prostaglandin Synthesis
The anti-inflammatory and analgesic effects of this compound are hypothesized to result from its direct inhibition of COX-2, thereby blocking the production of pro-inflammatory prostaglandins. The following diagram illustrates this proposed mechanism.
Caption: A structured experimental workflow for validating the mechanism of action.
Anticipated Quantitative Data
Based on studies of similar selective COX-2 inhibitors, the following table presents the expected data profile for this compound.
| Parameter | Expected Outcome | Significance |
| COX-1 IC50 | High micromolar to millimolar range | Indicates low affinity for the COX-1 enzyme, suggesting a reduced risk of gastrointestinal side effects. |
| COX-2 IC50 | Sub-micromolar to low micromolar range [1] | Demonstrates potent inhibition of the target enzyme. |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | >100 | A high selectivity index is a key characteristic of a selective COX-2 inhibitor. |
| In Vivo Paw Edema Inhibition | Dose-dependent reduction in paw edema | Confirms in vivo anti-inflammatory efficacy. |
Conclusion and Future Perspectives
The available evidence from structurally analogous compounds strongly supports the hypothesis that this compound acts as a selective COX-2 inhibitor. This proposed mechanism provides a solid foundation for its further development as a novel anti-inflammatory and analgesic agent. Future research should focus on obtaining definitive experimental data for this specific molecule, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. The methodologies and framework presented in this guide offer a clear path for the continued investigation and potential clinical translation of this promising compound.
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A Technical Guide to the In Vitro Bioactivity Screening of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] Compounds featuring this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7][8]
This guide focuses on a specific derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . While extensive biological data on this exact molecule is not widely published, its structural components—the oxazole core, the electron-donating methoxyphenyl group, and the ethoxy substituent—suggest a high potential for bioactivity. This document provides a comprehensive framework for the systematic in vitro screening of this compound, designed for researchers and drug development professionals. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and logical screening cascade.
Chapter 1: Anticancer and Cytotoxicity Evaluation
The initial and most critical step in evaluating a novel compound for oncology applications is to determine its effect on cell viability and proliferation.[9] This primary screening phase aims to identify cytotoxic or cytostatic effects against various cancer cell lines, providing the foundational data needed for more complex mechanistic studies.[10][11][12]
Logical Workflow for Anticancer Screening
A tiered approach is essential to efficiently screen compounds, starting with broad cytotoxicity assays and progressing to more specific mechanistic evaluations for promising hits.
Caption: A tiered workflow for anticancer drug screening.
Protocol 1: MTT Assay for Cellular Viability
-
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10][11][13] Living cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark blue formazan product that is insoluble in water.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
Experimental Rationale: The MTT assay is a robust, high-throughput, and cost-effective method, making it an ideal first-pass screening tool to assess the cytotoxic potential of a large number of compounds or concentrations.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13][14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[10][13]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Principle of the Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity based on the loss of membrane integrity.[10][16]
-
Experimental Rationale: This assay serves as an excellent orthogonal method to the MTT assay. While MTT measures metabolic function, the LDH assay directly measures cell death resulting from membrane damage, providing a more complete picture of the compound's cytotoxic mechanism.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample according to the manufacturer's instructions.
-
Incubation and Reading: Incubate in the dark at room temperature for up to 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Data Presentation: Hypothetical Cytotoxicity Data
Summarizing results in a clear format is crucial for comparing potency and selectivity.
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.3 |
| HeLa (Cervical Cancer) | This compound | 25.1 ± 2.8 |
| HEK293 (Normal Kidney) | This compound | > 100 |
| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.[10]
Chapter 2: Antimicrobial Activity Screening
The oxazole scaffold is a key component of several antimicrobial agents. Therefore, evaluating this compound for antibacterial and antifungal activity is a logical and essential step.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[17][18] It is considered a gold-standard quantitative technique for assessing antimicrobial potency.[17][18]
-
Experimental Rationale: The MIC value provides a precise, quantitative measure of a compound's efficacy against specific pathogens, allowing for direct comparison with existing antibiotics. It is a foundational assay in antimicrobial drug discovery.[18][19]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18] This can be determined visually or by measuring optical density with a plate reader.[18]
Protocol 2: Agar Disk Diffusion Assay
-
Principle of the Assay: This is a qualitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[20] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk.[17][20]
-
Experimental Rationale: The disk diffusion assay is a simple, cost-effective, and rapid method for preliminary screening of antimicrobial activity.[17] The size of the inhibition zone gives a qualitative indication of the compound's potency.[20]
Step-by-Step Methodology:
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar) and uniformly spread a standardized inoculum of the test microorganism over the surface to create a lawn.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.
Data Presentation: Hypothetical Antimicrobial Data
| Microorganism | Assay Type | Result |
| S. aureus (Gram-positive) | MIC | 16 µg/mL |
| E. coli (Gram-negative) | MIC | 64 µg/mL |
| C. albicans (Fungus) | MIC | > 128 µg/mL |
| S. aureus (Gram-positive) | Disk Diffusion (50 µ g/disk ) | 22 mm |
| E. coli (Gram-negative) | Disk Diffusion (50 µ g/disk ) | 14 mm |
Chapter 3: Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest.[5][6] The structural features of the test compound warrant an investigation into its anti-inflammatory potential.
Hypothetical Anti-inflammatory Signaling Pathway
Many anti-inflammatory agents function by inhibiting the NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene expression.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages
-
Principle of the Assay: This cell-based assay measures the ability of a compound to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).[7][21]
-
Experimental Rationale: Macrophages are central players in the inflammatory response. LPS, a component of Gram-negative bacteria, is a potent activator of these cells via the TLR4 receptor.[7] This assay provides a physiologically relevant model to screen for compounds that can suppress a key inflammatory signaling cascade.[7]
Step-by-Step Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80% confluency.[21]
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. The proposed screening cascade, covering anticancer, antimicrobial, and anti-inflammatory activities, provides a robust framework for identifying and validating potential therapeutic properties. Positive results from this primary screening phase would justify progression to more advanced studies, including the elucidation of specific molecular targets, investigation of signaling pathways, and eventual validation in preclinical in vivo models.[11][12][22] The versatility of the oxazole scaffold suggests that a thorough and logical in vitro evaluation is a critical and worthwhile endeavor in the drug discovery process.
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A Technical Guide to the Preliminary Cytotoxic Evaluation of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Introduction: The Rationale for Investigating a Novel Oxazole Compound
The field of oncology is in a perpetual search for novel therapeutic agents that offer improved efficacy and reduced systemic toxicity.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3-oxazole scaffold has emerged as a "privileged structure."[1][3] Derivatives of 1,3-oxazole exhibit a remarkable breadth of pharmacological activities, including potent anticancer properties against drug-susceptible and even multi-drug resistant cancer cell lines.[1]
The anticancer efficacy of oxazole derivatives stems from their ability to interact with a diverse range of molecular targets crucial for cancer cell survival and proliferation.[3][4] Documented mechanisms of action include the inhibition of key signaling proteins like STAT3, disruption of microtubule dynamics leading to apoptosis, interference with DNA topoisomerases, and modulation of various protein kinases.[3][4][5] This multi-target potential makes the oxazole core a valuable template for designing next-generation anticancer drugs.[1]
This guide focuses on the preliminary cytotoxic evaluation of a novel compound, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . Given the established anticancer potential of the oxazole moiety, the primary objective of these initial studies is to quantitatively assess its ability to inhibit cell viability and to determine its preliminary therapeutic window. We will employ a dual-assay approach, utilizing both a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release), to build a foundational understanding of the compound's cytotoxic profile. This multi-faceted approach provides a more robust and nuanced picture than a single assay alone, distinguishing between cytostatic and cytotoxic effects and offering initial clues into the mechanism of cell death.[6]
Part 1: Foundational Cytotoxicity Assessment via Metabolic Viability (MTT Assay)
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[2][7]
The "Why": Rationale for the MTT Assay
The choice of the MTT assay is deliberate. It does not merely count living versus dead cells; it measures the metabolic activity of a cell population.[8] The assay's principle is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[8] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells. This provides a quantitative measure of how the compound affects cellular health and proliferation. It is an excellent high-throughput screening tool to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[9]
Experimental Workflow: MTT Assay
The overall workflow for the MTT assay is a multi-day process requiring careful aseptic technique.
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is a standard guideline and may require optimization for specific cell lines.[9][10]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a non-cancerous control line (e.g., HEK293 human embryonic kidney cells) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10]
-
Rationale: This density is chosen to ensure cells are in the logarithmic growth phase during the experiment and do not become over-confluent.
-
Include wells with medium only to serve as a blank control for background absorbance readings.[10]
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Rationale: A wide concentration range is essential to accurately determine the IC₅₀ value.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest compound concentration) to account for any solvent-induced toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
Assay Execution and Data Acquisition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[8][10]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Part 2: Mechanistic Insights via Membrane Integrity (LDH Assay)
While the MTT assay measures metabolic viability, it does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). Furthermore, it is less effective at detecting cell death via necrosis. To address this, we employ the Lactate Dehydrogenase (LDH) cytotoxicity assay.
The "Why": Rationale for the LDH Assay
The LDH assay provides a complementary dataset to the MTT assay. Lactate dehydrogenase is a stable cytosolic enzyme that is present in all eukaryotic cells.[12][13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[12][14] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[14][15] Therefore, an increase in LDH activity in the supernatant directly correlates with a loss of cell membrane integrity and cell death.[16] This assay is highly sensitive and allows for the analysis of cytotoxicity without disturbing the cells themselves, as only a small aliquot of the supernatant is required.[16]
Detailed Protocol: LDH Assay
This protocol should be run in parallel with the MTT assay using an identical plate setup.
-
Cell Seeding and Treatment:
-
Prepare a 96-well plate with cells and compound dilutions exactly as described in the MTT protocol (Steps 1 & 2).
-
It is critical to include two additional sets of control wells for the LDH assay:
-
-
Assay Execution and Data Acquisition:
-
At the end of the incubation period, carefully transfer a small aliquot (e.g., 2-10 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.[16]
-
Rationale: Using only the supernatant allows the original plate of cells to be used for other assays (like the MTT assay), enabling multi-parametric analysis from the same cell population.[6][16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Measure the absorbance at the appropriate wavelength (commonly 490 nm) using a microplate reader.[15]
-
Part 3: Data Analysis and Interpretation
Calculating Cell Viability and Cytotoxicity
For the MTT Assay: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
For the LDH Assay: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability (for MTT) or induces 50% cytotoxicity (for LDH). This value is a standard measure of a compound's potency. It is determined by plotting the percentage of viability or cytotoxicity against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Synthesizing the Results: A Hypothetical Data Summary
Clear presentation of quantitative data is crucial for interpretation and comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) from MTT Assay (48h) | IC₅₀ (µM) from LDH Assay (48h) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 12.1 ± 1.1 | 5.3 |
| HeLa | Cervical Cancer | 11.2 ± 1.3 | 15.8 ± 1.9 | 4.0 |
| HEK293 | Non-cancerous Kidney | 45.1 ± 3.5 | > 100 | - |
*Selectivity Index (SI) = IC₅₀ of non-cancerous cells / IC₅₀ of cancerous cells (e.g., for MCF-7 using MTT data: 45.1 / 8.5 = 5.3)
Interpretation of Hypothetical Data:
-
The compound shows potent activity against both cancer cell lines, with IC₅₀ values in the low micromolar range.
-
The higher IC₅₀ value for the non-cancerous HEK293 cell line suggests a degree of selectivity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.[2] The Selectivity Index greater than 1 supports this.
-
The IC₅₀ values from the LDH assay are slightly higher than from the MTT assay. This could suggest that at lower concentrations, the compound may be cytostatic (inhibiting metabolic activity and proliferation, as detected by MTT) rather than causing immediate cell lysis (as detected by LDH).
Part 4: Postulating a Mechanism of Action
The preliminary data prompts a hypothesis about the compound's mechanism of action. Many oxazole derivatives exert their anticancer effects by inducing apoptosis.[3][4] A common pathway involves the disruption of microtubule polymerization, which triggers a mitotic checkpoint arrest and ultimately leads to the activation of the intrinsic apoptotic cascade.
Caption: A potential mechanism: Induction of apoptosis via microtubule disruption.
This proposed pathway provides a logical framework for subsequent studies, such as cell cycle analysis by flow cytometry, Western blotting for apoptotic markers (e.g., cleaved Caspase-3), and tubulin polymerization assays to validate this hypothesis.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole Analogs
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific class of these compounds: 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole analogs. By synthesizing data from extensive research on related oxazole derivatives, this document offers insights into the rational design of novel therapeutic agents based on this core structure. We will delve into the synthetic strategies, key structural modifications influencing biological outcomes, and the experimental protocols required for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.
Introduction: The Significance of the 1,3-Oxazole Core
The 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the development of new pharmaceuticals.[3][4] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][6] The disubstituted nature of the this compound core provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The presence of the 4-methoxyphenyl group at the 2-position and an ethoxy group at the 5-position are key features that have been associated with potent biological activity in related compound series, particularly as antitubulin agents.[7] This guide will systematically dissect the contributions of each component of the molecule to its overall activity.
Synthetic Strategies for 2,5-Disubstituted 1,3-Oxazoles
The synthesis of this compound analogs can be achieved through several established synthetic routes for 2,5-disubstituted oxazoles. The choice of a particular method often depends on the availability of starting materials and the desired diversity of the analog library.
Key Synthetic Pathways
A common and versatile approach involves the condensation and cyclization of key building blocks. One such pathway is the reaction of an appropriate α-hydroxyketone with an amide in the presence of a dehydrating agent. For the synthesis of the core scaffold, this could involve the reaction of a derivative of 4-methoxybenzamide with an α-ethoxy-α-haloketone.
Another widely used method is the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis. Modifications of this and other classical methods, such as the Van Leusen reaction using tosylmethyl isocyanide (TosMIC), offer efficient routes to the desired oxazole core.[8][9]
Experimental Protocol: General Procedure for the Van Leusen Reaction
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Add a base, for example, potassium carbonate (K2CO3) (1.2 eq), to the mixture.
-
The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-1,3-oxazole derivative.
Workflow for Analog Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel oxazole analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by modifying its three key components: the 2-position substituent (4-methoxyphenyl ring), the 5-position substituent (ethoxy group), and the 1,3-oxazole core itself.
Modifications of the 2-(4-Methoxyphenyl) Ring
The 4-methoxyphenyl group at the 2-position plays a crucial role in the activity of many biologically active oxazoles.[10] Its electron-donating nature and ability to participate in hydrogen bonding and hydrophobic interactions are key to its function.
-
Position of the Methoxy Group: Shifting the methoxy group from the para to the meta or ortho position can significantly impact activity. Generally, the para-position is optimal for many activities, including antitubulin effects.
-
Replacement of the Methoxy Group: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its interaction with the target protein. For instance, replacement with a hydroxyl group can introduce a hydrogen bond donor, while a halogen can introduce a halogen bond donor and increase lipophilicity.[11]
-
Bioisosteric Replacements: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to explore different spatial and electronic requirements of the binding pocket.
| Modification | Rationale | Predicted Impact on Activity |
| OCH3 to OH | Introduce H-bond donor capacity | Potentially increase or decrease activity depending on the target |
| OCH3 to Halogen (F, Cl, Br) | Modulate lipophilicity and introduce halogen bonding | Activity modulation, potential for improved cell permeability |
| Phenyl to Pyridyl | Introduce H-bond acceptor, alter polarity | Significant change in activity, potential for new interactions |
Modifications of the 5-Ethoxy Group
The alkoxy group at the 5-position is another critical determinant of activity. Its size, length, and branching can influence the compound's fit within a binding site and its overall physicochemical properties.
-
Alkyl Chain Length: Varying the length of the alkyl chain (e.g., methoxy, propoxy, butoxy) can probe the size of the hydrophobic pocket in the target protein.
-
Branching: Introducing branching in the alkyl chain (e.g., isopropoxy) can provide greater steric hindrance and may lead to increased selectivity.
-
Cyclic Ethers: Replacement with small cyclic ethers (e.g., tetrahydrofuranyloxy) can introduce conformational rigidity and additional hydrogen bond acceptors.
| Modification | Rationale | Predicted Impact on Activity |
| Ethoxy to Methoxy | Decrease lipophilicity and size | May decrease activity if a larger group is preferred |
| Ethoxy to Propoxy/Butoxy | Increase lipophilicity and size | Potentially increased activity if a larger hydrophobic pocket is present |
| Ethoxy to Isopropoxy | Introduce steric bulk | May increase selectivity |
Modifications of the 1,3-Oxazole Core
While the oxazole core is generally considered the central scaffold, minor modifications or its replacement with other bioisosteric five-membered heterocycles can be explored.
-
Substitution at the 4-Position: The unsubstituted 4-position offers an additional point for modification to introduce new functionalities.
-
Bioisosteric Replacement: Replacing the oxazole ring with other heterocycles like thiazole, imidazole, or oxadiazole can alter the electronic distribution and hydrogen bonding capacity of the core structure.[12][13]
SAR Summary Diagram
Caption: Key structural features of the this compound scaffold and potential sites for modification to explore the SAR.
Biological Evaluation Protocols
A tiered approach to biological evaluation is essential for efficiently identifying promising analogs.
Primary Screening: Antiproliferative Assays
The initial screening of newly synthesized compounds is typically performed using in vitro antiproliferative assays against a panel of human cancer cell lines. The MTT or SRB assay is commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Experimental Protocol: MTT Assay
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Secondary Screening: Mechanism of Action Studies
Compounds that exhibit potent antiproliferative activity in the primary screen are then subjected to secondary assays to elucidate their mechanism of action. Given that many 2,5-disubstituted oxazoles act as antitubulin agents, key secondary assays include:
-
Tubulin Polymerization Assay: This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Immunofluorescence Microscopy: This technique is used to visualize the effects of the compounds on the microtubule network within cells.
-
Cell Cycle Analysis: Flow cytometry is employed to determine the percentage of cells in different phases of the cell cycle, as tubulin-targeting agents typically cause a G2/M phase arrest.
-
Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compounds induce programmed cell death.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from extensive research on related oxazole analogs, provide a rational framework for the design of more potent and selective compounds.
Future efforts in this area should focus on:
-
Synthesis of diverse analog libraries: Systematically exploring the chemical space around the core scaffold will be crucial for identifying lead candidates with improved drug-like properties.
-
Elucidation of specific molecular targets: While tubulin is a likely target for many of these compounds, identifying other potential interacting proteins will open up new therapeutic avenues.
-
In vivo evaluation: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
By combining rational drug design, efficient synthetic chemistry, and a robust biological evaluation cascade, the full therapeutic potential of this compound analogs can be realized.
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Unlocking New Therapeutic Frontiers: A Technical Guide to Discovering Novel Biological Activities of Methoxyphenyl Oxazole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] When coupled with a methoxyphenyl moiety, this scaffold's therapeutic potential is significantly enhanced, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The versatility in substitution patterns across the oxazole ring plays a pivotal role in defining these biological outcomes.[5] This guide presents an integrated, field-proven strategy for moving beyond known applications to discover, validate, and characterize novel biological activities for this promising class of compounds. As a senior application scientist, the focus here is not just on the "what" but the "why"—elucidating the causal logic behind experimental design to build a robust, self-validating discovery engine.
Part I: The Foundation - Strategic Synthesis of a Diverse Chemical Library
The journey begins not in the biology lab, but in the chemistry lab. The quality and diversity of the compound library are the primary determinants of success in any screening campaign. The objective is to create a library of methoxyphenyl oxazole derivatives that explores a wide chemical space, thereby increasing the probability of interacting with novel biological targets.
The choice of synthetic route must be strategic. While numerous methods exist for oxazole synthesis, reactions like the Van Leusen reaction , which couples aldehydes with tosylmethyl isocyanide (TosMIC), are highly effective for generating 5-substituted oxazoles.[6][7] This approach is robust and tolerant of various functional groups, making it ideal for library synthesis.
Causality in Library Design: Why not just synthesize random derivatives? A well-designed library is not merely a collection of compounds; it is a set of carefully crafted questions posed to a biological system. By systematically varying substituents at the C2, C4, and C5 positions of the oxazole ring, we can embed a preliminary structure-activity relationship (SAR) investigation directly into the initial screen. For instance, varying the position of the methoxy group on the phenyl ring (ortho-, meta-, para-) or introducing other electron-donating or withdrawing groups can profoundly impact target binding and biological activity.[3]
Part II: Unveiling Bioactivity - A Multi-pronged Screening Strategy
With a diverse library in hand, the next step is to identify compounds that elicit a biological response. We advocate for a "funnel-down" approach that begins with broad, unbiased phenotypic screening and progressively narrows the focus to specific mechanisms and targets. This strategy is superior for discovering novel activities because it does not rely on preconceived notions of a compound's molecular target.[8]
The overall workflow is designed to maximize information while minimizing wasted effort on false positives.
Protocol: Primary Phenotypic Screen (MTT Cell Viability Assay)
This protocol is designed to identify compounds that affect cell proliferation or induce cytotoxicity, a common starting point for anticancer drug discovery.[9][10]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble in DMSO, and its absorbance is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment (Self-Validating System):
-
Prepare a 10 mM stock solution of each methoxyphenyl oxazole derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Negative Control: Add medium with the highest percentage of DMSO used for compound dilutions (e.g., 0.5%) to several wells. This control establishes the baseline for 100% cell viability.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to several wells. This control validates that the assay can detect a loss of viability.
-
Add 100 µL of the diluted compounds, negative control, or positive control to the appropriate wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control (DMSO-treated cells).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Compound ID | Structure (R-group variation) | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| MPO-001 | 4-OCH₃, C2-Phenyl | 5.2 | 8.1 | 7.5 |
| MPO-002 | 2-OCH₃, C2-Phenyl | > 100 | > 100 | > 100 |
| MPO-003 | 4-OCH₃, C2-Furyl | 2.8 | 4.5 | 3.1 |
| MPO-004 | 4-OCH₃, C2-Phenyl, C4-Methyl | 15.6 | 22.4 | 18.9 |
Part III: From Hit to Lead - Mechanistic Elucidation
A "hit" from the primary screen is simply a starting point. The critical next phase involves confirming the activity, ruling out artifacts, and beginning to understand the compound's mechanism of action (MOA).[11] For a compound that shows potent cytotoxicity, a key question is how it is killing the cells. A common and therapeutically desirable mechanism is apoptosis, or programmed cell death.
Many oxazole derivatives have been found to induce apoptosis by inhibiting targets like tubulin or various protein kinases.[12][13] A secondary assay to quantify apoptosis can provide crucial mechanistic insight.
Protocol: Secondary Assay (Caspase-Glo® 3/7 Assay)
Principle: This assay provides a luminogenic substrate containing the DEVD amino acid sequence, which is recognized and cleaved by active caspases-3 and -7. This cleavage releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to the amount of active caspase.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate (for luminescence assays) at 5,000 cells/well in 80 µL of medium.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with your hit compounds at their IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).
-
Negative Control: DMSO-treated cells.
-
Positive Control: Treat cells with a known apoptosis inducer like Staurosporine (1 µM).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Transfer the buffer to the substrate bottle to reconstitute. Mix by gentle inversion until the substrate is dissolved.
-
Allow the plate and its contents to equilibrate to room temperature for 30 minutes.
-
-
Signal Generation and Measurement:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A significant increase in luminescence in compound-treated wells compared to the negative control indicates the activation of executioner caspases and induction of apoptosis. The strength of this signal provides a quantitative measure of the compound's pro-apoptotic activity.
-
Part IV: The "How" - Target Deconvolution and Validation
Identifying the specific molecular target of a compound discovered through phenotypic screening is one of the most challenging yet crucial steps in drug discovery.[14][15] Knowing the target is essential for lead optimization and understanding potential off-target effects.[16] Several powerful techniques exist, with affinity-based proteomics being a direct and effective approach.[17]
The Causality of Affinity-Based Probes: The core principle is to use the compound itself as a "bait" to "fish" for its binding partners within the entire cellular proteome. This is achieved by immobilizing a derivative of the active compound onto a solid support (like chromatography beads) and incubating it with a cell lysate. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then identified using mass spectrometry.
Trustworthiness through Controls: This workflow is only reliable if it includes a rigorous control. A parallel experiment must be run using either beads alone or, ideally, beads functionalized with a structurally similar but biologically inactive analogue of the hit compound. True binding partners will be highly enriched in the eluate from the active compound but absent or significantly reduced in the control eluate. This comparative analysis is essential for distinguishing specific targets from non-specific background binders.[15]
Once candidate targets are identified, they must be validated using orthogonal methods. This could involve:
-
Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) to directly measure the binding affinity between the purified target protein and the compound.[11]
-
Genetic Methods: Using RNAi or CRISPR to knock down the expression of the putative target gene.[15] If the cells subsequently become resistant to the compound, it strongly validates that the protein is the correct target.
Conclusion and Future Directions
The methoxyphenyl oxazole scaffold represents a rich starting point for the discovery of novel therapeutics. The journey from a chemical library to a validated lead compound with a known target is complex but navigable with a logical, multi-tiered, and self-validating strategy. By beginning with unbiased phenotypic screens, researchers can uncover unexpected biological activities that would be missed by target-focused approaches. Subsequent rigorous mechanistic elucidation and robust target deconvolution strategies, like the ones outlined here, are essential for transforming a promising "hit" into a viable candidate for drug development. The continued exploration of this chemical space, guided by these principles, is poised to deliver the next generation of innovative medicines.
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Methodological & Application
experimental protocol for the synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Application Note & Protocol: Synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed , a disubstituted oxazole derivative of interest in medicinal chemistry and materials science. The described methodology is based on the well-established Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2][3] This guide offers a comprehensive, step-by-step procedure, including the synthesis of the key intermediate, purification techniques, and analytical characterization of the final product. The causality behind experimental choices, safety precautions, and mechanistic insights are also discussed to ensure scientific integrity and successful replication of the synthesis.
Introduction
Oxazole moieties are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[2] The 2,5-disubstituted oxazole scaffold, in particular, has garnered significant attention due to its presence in compounds with diverse pharmacological properties. The target molecule, this compound, represents a valuable building block for the development of novel chemical entities.
The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles from 2-acylamino-ketones.[1][2] This reaction typically proceeds via an intramolecular cyclization followed by dehydration, often catalyzed by strong acids or dehydrating agents such as sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride.[3][4] This application note details a reliable protocol for the synthesis of the title compound, emphasizing practical considerations and mechanistic understanding.
Reaction Scheme
The overall synthetic route can be depicted as follows:
Sources
Application Note: A Step-by-Step Guide to the Purification of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] The synthesis of these molecules often yields crude products containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is a non-negotiable prerequisite for subsequent applications, particularly in drug development, where impurities can affect biological activity, toxicity, and formulation stability. This guide provides a detailed, step-by-step protocol for the purification of a representative molecule, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, using flash column chromatography and recrystallization. It further outlines rigorous analytical methods for purity assessment and structural confirmation, ensuring the final compound meets the stringent requirements for research and development.
Introduction: The Rationale for Rigorous Purification
The target compound, this compound, possesses structural features common to many biologically active small molecules: a heterocyclic aromatic core and substituted phenyl rings. The ether linkages (ethoxy and methoxy) contribute to its moderate polarity. Synthetic routes to such oxazoles, like the Robinson-Gabriel synthesis or Van Leusen reaction, can produce a variety of impurities.[3][4] For instance, a Van Leusen-type synthesis using p-anisaldehyde and a suitable isocyanide may leave residual aldehyde or isocyanide starting materials.[5][6] Therefore, a multi-step purification and verification strategy is essential. This protocol is designed to be a self-validating system, integrating purification with in-process analytical checks to ensure a successful outcome.
Pre-Purification Analysis: Characterizing the Crude Product
Before commencing purification, it is crucial to analyze the crude reaction mixture. This initial assessment provides vital information about the complexity of the mixture and helps in tailoring the purification strategy.
Protocol: Initial TLC Analysis
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Elution: Develop the plate in a TLC chamber with a pre-selected solvent system. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[7][8] Test various ratios (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc) to achieve good separation, where the target compound has a retention factor (Rƒ) of approximately 0.3-0.4.
-
Visualization: Visualize the separated spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate to visualize UV-inactive impurities.
-
Interpretation: The number of spots corresponds to the minimum number of different components in your crude mixture. The relative intensity of the spots gives a qualitative idea of their concentration.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying milligram-to-gram quantities of organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[9][10]
Causality of Method Selection: The target molecule's moderate polarity makes it an ideal candidate for silica gel chromatography. Non-polar impurities will elute quickly with a non-polar solvent, while the target compound will adhere more strongly to the silica. By gradually increasing the solvent polarity, the target compound can be selectively eluted, leaving more polar impurities behind on the column.
Workflow for Purification and Analysis
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Introduction: The Therapeutic Potential of Oxazole Derivatives
The oxazole scaffold is a privileged five-membered heterocyclic ring containing nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2] The diverse biological activities stem from the ability of the oxazole ring to engage with various enzymes and receptors through non-covalent interactions.[1]
This application note focuses on 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole , a novel compound with potential for drug discovery. While the specific biological target of this molecule is yet to be fully elucidated, its structural similarity to other bioactive oxazoles suggests its potential as a modulator of key cellular pathways. High-throughput screening (HTS) provides a powerful methodology to systematically evaluate the biological effects of this compound against a multitude of targets and cellular phenotypes, thereby accelerating the identification of its therapeutic potential.[3][4]
This guide provides a comprehensive framework for initiating a high-throughput screening campaign with this compound, with a focus on a cell-based phenotypic screening approach to identify potential anti-proliferative or cytotoxic effects.
Compound Management and Preparation for High-Throughput Screening
Proper compound management is critical to ensure the integrity and reproducibility of HTS data.[5]
Protocol 1: Preparation of Stock and Assay-Ready Plates
-
Compound Acquisition and Quality Control:
-
Obtain this compound from a reputable supplier or through chemical synthesis.
-
Verify the identity and purity of the compound using analytical techniques such as NMR, mass spectrometry, and HPLC. A purity of >95% is recommended.
-
-
Preparation of Master Stock Solution:
-
Prepare a 10 mM master stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquot the master stock into small volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Creation of Intermediate and Assay-Ready Plates:
-
For a primary screen at a final concentration of 10 µM, prepare an intermediate plate by diluting the master stock.
-
Using an automated liquid handler to ensure precision, perform serial dilutions to create concentration gradients for dose-response studies in follow-up assays.[6]
-
The final concentration of DMSO in the assay wells should be kept constant and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10 mM in 100% DMSO | Standard concentration for small molecule libraries, facilitating dilution calculations.[7] |
| Storage | -20°C or -80°C in aliquots | Minimizes degradation and prevents repeated freeze-thaw cycles. |
| Final Assay DMSO % | < 0.5% | High concentrations of DMSO can be toxic to cells and interfere with assay performance. |
Primary High-Throughput Screening: A Cell-Based Proliferation/Viability Assay
A primary HTS campaign aims to rapidly screen a large number of compounds to identify "hits" with a desired biological activity.[8] A cell-based assay is often preferred for compounds with an unknown mechanism of action as it provides insights into the compound's effect in a more physiologically relevant context.[9]
Hypothetical Target Pathway: Anti-Proliferative Activity
Given the known anticancer properties of some oxazole derivatives, a logical starting point is to screen for anti-proliferative or cytotoxic effects against a cancer cell line.[2]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol 2: Primary Cell Viability HTS using a Luminescent ATP Assay
This protocol utilizes a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) which measures cell viability as a function of intracellular ATP levels.
-
Cell Line Selection and Culture:
-
Choose a relevant human cancer cell line (e.g., HeLa, A549, MCF-7).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Miniaturization and Optimization:
-
Adapt the assay for a 384-well plate format to increase throughput and reduce reagent costs.[10]
-
Optimize cell seeding density to ensure logarithmic growth during the assay period.
-
-
HTS Procedure:
-
Seed cells into 384-well white, clear-bottom assay plates using an automated dispenser and incubate overnight.
-
Transfer this compound from the assay-ready plate to the cell plates using a pintool or acoustic liquid handler to achieve a final concentration of 10 µM.
-
Include appropriate controls on each plate:
-
Negative Control: Cells treated with DMSO vehicle only (0% inhibition).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) at a concentration that induces >90% cell death (100% inhibition).
-
-
Incubate the plates for 48-72 hours.
-
Equilibrate plates to room temperature.
-
Add the luminescent ATP assay reagent to all wells.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Identification
Robust data analysis is crucial for identifying true hits while minimizing false positives and negatives.[11][12]
1. Quality Control:
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality and is calculated for each plate using the positive and negative controls.[10]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
2. Hit Selection:
-
Normalize the raw data from each plate to the controls (0% and 100% inhibition).
-
A common criterion for hit selection is a signal that is greater than three standard deviations from the mean of the negative controls.[10]
| Parameter | Formula/Criterion | Purpose |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | To assess the statistical separation between positive and negative controls. |
| Hit Threshold | % Inhibition > (Mean_neg + 3 * SD_neg) | To identify compounds with statistically significant activity. |
Hit Confirmation and Secondary Assays
Hits identified in the primary screen must be confirmed through a series of follow-up experiments.
Protocol 3: Dose-Response Confirmation and IC50 Determination
-
Re-testing of Primary Hits:
-
Re-test the initial hits in the primary assay to confirm their activity.
-
Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM) to generate a dose-response curve.
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
-
Protocol 4: Orthogonal Secondary Assay
To rule out assay-specific artifacts, confirm the biological activity using a different method.[13]
-
Multiplexed Viability Assay: A multiplexed assay that simultaneously measures multiple viability parameters (e.g., ATP content, membrane integrity via a fluorescent dye like Calcein AM, and cell number via nuclear staining with Hoechst) can provide a more comprehensive assessment of the compound's effect.[13]
Counter-Screening for Non-Specific Activity
It is important to perform counter-screens to eliminate compounds that exhibit non-specific cytotoxicity or interfere with the assay technology.
Protocol 5: Non-Specific Cytotoxicity Counter-Screen
-
Test the confirmed hits against a non-cancerous, healthy cell line (e.g., primary fibroblasts or an immortalized normal cell line).
-
Compounds that are equally potent against both cancerous and non-cancerous cells may be general cytotoxic agents and are often deprioritized.
Workflow Visualization
Caption: High-throughput screening workflow for a novel compound.
Conclusion
This application note provides a detailed and scientifically grounded framework for utilizing this compound in a high-throughput screening campaign. By following these protocols, researchers can systematically assess the biological activity of this novel compound, identify potential therapeutic applications, and generate robust data to guide further drug development efforts. The proposed cell-based phenotypic screening approach, coupled with rigorous data analysis and hit confirmation strategies, offers a clear path from initial screening to the identification of promising lead compounds.
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available from: [Link]
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Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. (2015-01-15). Available from: [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. Available from: [Link]
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5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole - ChemSynthesis. (2025-05-20). Available from: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available from: [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15). Available from: [Link]
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Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. Available from: [Link]
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4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. Available from: [Link]
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High-throughput screening - Wikipedia. Available from: [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024-11-07). Available from: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (2023-07-11). Available from: [Link]
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Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available from: [Link]
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Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH. Available from: [Link]
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Compound Management for Quantitative High-Throughput Screening - PubMed Central. Available from: [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC - NIH. Available from: [Link]
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Data analysis approaches in high throughput screening. (2014-04-08). Available from: [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. Available from: [Link]
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Cell-Based Screening Using High-Throughput Flow Cytometry - PMC - PubMed Central. Available from: [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Available from: [Link]
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Comprehensive Analysis of High-Throughput Screening Data - SPIE Digital Library. Available from: [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. (2024-09-18). Available from: [Link]
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(PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025-11-13). Available from: [Link]
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A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. Available from: [Link]
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High-Throughput Screening Data Analysis | Basicmedical Key. Available from: [Link]
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Initiating, building, and growing compound management at a small biotech - YouTube. (2024-05-09). Available from: [Link]
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Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. Available from: [Link]
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(PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate - ResearchGate. (2025-08-06). Available from: [Link]
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Application Note: A Workflow for the Cellular Characterization of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, making them a fertile ground for drug discovery.[5][6] This document provides a comprehensive, tiered workflow for researchers to conduct the initial cell-based characterization of a novel oxazole derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . We present a logical progression of assays, from primary viability screening to more detailed mechanistic studies, designed to efficiently profile the compound's biological activity. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to generate reliable and interpretable data.
Introduction: The Rationale for a Tiered Approach
Investigating a novel chemical entity like this compound requires a systematic approach to avoid costly and time-consuming dead ends. A tiered assay cascade is the most effective strategy. This workflow begins with broad questions and uses the answers to inform more specific, hypothesis-driven experiments.
-
Tier 1: Is the compound biologically active? The initial goal is to determine if the compound affects cell viability or proliferation and to establish a therapeutic window.
-
Tier 2: How does the compound exert its effect? Based on Tier 1 results, we explore common mechanisms of action associated with the oxazole scaffold, such as the induction of apoptosis, cell cycle arrest, or the modulation of inflammatory pathways.
This guide provides detailed protocols for each tier, explains the scientific principles behind the assays, and offers guidance on data interpretation.
Preliminary Compound Handling and Preparation
Scientific Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. Most small molecules are not readily soluble in aqueous media, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO). It is crucial to establish a stock concentration and determine the final solvent concentration in the assay, as high levels of DMSO can be toxic to cells.
Protocol 1: Preparation of Compound Stock Solution
-
Calculate Molarity: Determine the molecular weight (MW) of this compound (C₁₂H₁₃NO₃) to accurately prepare a stock solution of known concentration.
-
Solubilization: Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in high-purity, sterile DMSO.
-
Mixing: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Vehicle Control: For all experiments, a "vehicle control" using the same final concentration of DMSO (typically ≤0.5% v/v) must be included to account for any solvent-induced effects.
Tier 1: Primary Bioactivity Screening - Cell Viability
Objective: To determine the concentration-dependent effect of the compound on cell viability and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of the cell population.[7] This is a fundamental first step in drug discovery.[7]
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells for "untreated" and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 21.3 |
| HEK293 | Normal Embryonic Kidney | > 100 |
This hypothetical data suggests the compound has selective cytotoxicity towards cancer cell lines.
Visualization: Cell Viability Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Tier 2: Mechanistic Elucidation
If the compound demonstrates significant and selective cytotoxicity in Tier 1, the next step is to investigate how it kills cells or inhibits their growth. Based on the known activities of oxazole derivatives, we propose three potential investigative paths.[1][2][5]
Path A: Anticancer Mechanism - Apoptosis and Cell Cycle Analysis
Scientific Rationale: Many cytotoxic agents, including some oxazole-based compounds, induce cell death via apoptosis (programmed cell death) or cause cell cycle arrest, preventing proliferation.[1][8] Flow cytometry-based assays can precisely quantify these effects.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: a. Plate and treat cells with the compound at 1x and 2x its IC₅₀ for 24-48 hours. b. Harvest cells, including any floating cells in the medium. c. Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. d. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. e. Incubate for 15 minutes in the dark at room temperature. f. Analyze immediately by flow cytometry.
Protocol 4: Cell Cycle Analysis
-
Principle: The cell cycle consists of four phases: G1, S, G2, and M. The DNA content of cells doubles from G1 to G2/M. A DNA-intercalating fluorescent dye like Propidium Iodide (PI) will stain cells proportionally to their DNA content. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle. A compound-induced block will cause an accumulation of cells in a specific phase.
-
Procedure: a. Plate and treat cells with the compound at its IC₅₀ concentration for 24 hours. b. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. c. Centrifuge the fixed cells, wash with PBS to remove ethanol. d. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). e. Incubate for 30 minutes in the dark. f. Analyze by flow cytometry.
Visualization: Decision Workflow for Anticancer Screening
Caption: Decision-making workflow for investigating anticancer mechanisms.
Path B: Anti-inflammatory Mechanism
Scientific Rationale: Inflammation is a key driver of many diseases, and its modulation is a major therapeutic goal.[9] Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory mediators like nitric oxide (NO) via the iNOS enzyme.[10] Many anti-inflammatory compounds work by inhibiting this pathway.[11] The Griess assay provides a simple and effective method to measure NO production.
Protocol 5: Nitric Oxide (NO) Inhibition Assay
-
Principle: The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and its absorbance can be measured at 540 nm.
-
Procedure: a. Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with non-toxic concentrations of the compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include controls: untreated, vehicle + LPS, and a known inhibitor (e.g., L-NAME). d. After incubation, collect 50 µL of the cell culture supernatant. e. Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. f. Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes in the dark. g. Measure the absorbance at 540 nm. h. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Visualization: Simplified LPS-induced Pro-inflammatory Pathway
Caption: Potential inhibition of the LPS/TLR4/NF-κB pathway by the test compound.
Path C: Neuroprotective Mechanism
Scientific Rationale: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[12] An effective in vitro model for screening neuroprotective compounds involves inducing oxidative stress in a neuronal cell line (like HT22 hippocampal cells) with glutamate, which depletes intracellular glutathione (GSH) and leads to cell death.[13] A neuroprotective compound will rescue the cells from this insult.
Protocol 6: Glutamate-Induced Oxidative Stress Rescue Assay
-
Principle: This assay measures the ability of a compound to protect neuronal cells from death induced by a specific toxin. Cell viability is used as the readout for neuroprotection.
-
Procedure: a. Seed HT22 cells in a 96-well plate. b. Pre-treat the cells with non-toxic concentrations of the compound for 2-4 hours. c. Introduce the neurotoxic insult by adding a high concentration of glutamate (e.g., 5 mM) to the wells. d. Include controls: untreated, vehicle + glutamate, and a known neuroprotective agent (e.g., edaravone).[12] e. Incubate for 24 hours. f. Assess cell viability using the MTT assay (Protocol 2) or a similar method like the Resazurin assay. g. Calculate the percentage of cell rescue relative to the glutamate-only treated cells.
Data Interpretation and Next Steps
The results from this tiered workflow will provide a strong foundational profile of this compound.
Summary of Potential Outcomes:
| Assay | Possible Result | Interpretation & Next Steps |
| MTT Viability | Low IC₅₀ in cancer cells, high IC₅₀ in normal cells. | Compound is a potential selective anticancer agent. Proceed to Path A. |
| Apoptosis | Dose-dependent increase in Annexin V positive cells. | Compound induces apoptosis. Next: Western blot for caspase-3, PARP cleavage, Bcl-2 family proteins. |
| Cell Cycle | Accumulation of cells in G2/M phase. | Compound may be a microtubule destabilizer. Next: Tubulin polymerization assay, immunofluorescence for microtubule morphology.[8] |
| NO Inhibition | Dose-dependent reduction of NO in LPS-stimulated cells. | Compound has anti-inflammatory properties. Next: ELISA for pro-inflammatory cytokines (TNF-α, IL-6), Western blot for iNOS and COX-2 expression. |
| Neuroprotection | Increased cell viability in glutamate-treated neurons. | Compound has neuroprotective potential. Next: Measure ROS levels, GSH content, and mitochondrial membrane potential to confirm antioxidant mechanism.[13] |
| All Assays | No significant activity observed. | The compound is likely inactive in these contexts. Consider other biological screens (e.g., antimicrobial, antiviral). |
This structured approach ensures that research efforts are focused and resource-efficient, rapidly identifying the most promising therapeutic potential of this compound and guiding future, more in-depth investigations.
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Application Notes and Protocols for the Evaluation of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Oxazole Derivatives in Oncology
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1] These compounds can interact with various enzymes and receptors, making them attractive candidates for novel drug discovery.[1] This document provides a comprehensive guide to the application of a specific oxazole derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, in cancer cell line studies. While direct studies on this particular compound are emerging, this guide synthesizes information from related oxazole structures to propose a putative mechanism of action and provide detailed protocols for its investigation as a potential anticancer agent.
Hypothesized Mechanism of Action: Targeting Microtubule Dynamics
Several substituted oxazoles have been identified as potent antitubulin agents, interfering with microtubule formation, a critical process for cell division.[2] These agents often bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[2] Based on this precedent, we hypothesize that this compound may exert its cytotoxic effects through a similar mechanism.
Proposed Signaling Pathway
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound.
I. Cell Culture and Maintenance
Successful and reproducible in vitro experiments begin with consistent cell culture practices.
-
Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of activity. A common starting point includes:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HT-29 (Colon Adenocarcinoma)
-
PC-3 (Prostate Cancer)
-
-
Culture Conditions: Maintain cell lines in a humidified incubator at 37°C with 5% CO2.[3] The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin should be used as recommended by the supplier.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.[3]
II. Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[3]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compound from a stock solution (e.g., 10 mM in DMSO). Add the desired concentrations to the wells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).[3]
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Illustrative Cytotoxicity Data
| Cell Line | This compound IC50 (µM) |
| MCF-7 | 5.2 |
| A549 | 2.8 |
| HT-29 | 8.1 |
| PC-3 | 4.5 |
III. Apoptosis Analysis by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.[5]
Experimental Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection by flow cytometry.
IV. Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.[5]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.[5]
-
Washing: Centrifuge the fixed cells and wash with PBS.[5]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry. DNA fragmentation during apoptosis can be detected as a sub-G1 peak.[7]
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental data, the following practices are essential:
-
Replicates: All experiments should be performed with at least three biological replicates.
-
Controls: Appropriate positive, negative, and vehicle controls must be included in every assay.
-
Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination.
-
Dose-Response: Establish a clear dose-response relationship in cytotoxicity assays.
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the anticancer potential of this compound. The outlined protocols for cytotoxicity, apoptosis, and cell cycle analysis will help elucidate its biological activity. Should the hypothesized mechanism of tubulin polymerization inhibition be supported by the initial findings (e.g., G2/M arrest), further studies such as tubulin polymerization assays and molecular docking would be warranted. The exploration of novel oxazole derivatives like the one presented here is a promising avenue in the development of new cancer therapeutics.
References
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Romeo, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(10), 4279-4295. [Link]
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Kandeel, M., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4945. [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
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Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342-348. [Link]
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Sato, A., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 265-267. [Link]
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Fedorova, O., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
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S. S. Shagufta, & I. Ahmad. (2018). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]
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Lee, J., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65738. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. [Link]
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Darzynkiewicz, Z., et al. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Cancer Research, 66(8 Supplement), 33. [Link]
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Lelyukh, M., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 981-989. [Link]
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Gil-Ad, C., & Ziv-Wieder, I. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 26(33), 6046-6060. [Link]
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Perin, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146. [Link]
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Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]
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Kwon, M. J., et al. (2012). The Effect of 5-Substitution on the Cytotoxicity of 2-(p-Methoxyphenyl)-1H-Benzimidazoles in Human Cancer Cell Lines. Key Engineering Materials, 480-481, 683-686. [Link]
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Gagat, M., et al. (2023). Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. International Journal of Molecular Sciences, 24(15), 12224. [Link]
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El-Damasy, A. K., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(17), 3073. [Link]
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Kumar, R., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
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Nishiga, M., et al. (2021). To Discover the Efficient and Novel Drug Targets in Human Cancers Using CRISPR/Cas Screening and Databases. International Journal of Molecular Sciences, 22(22), 12330. [Link]
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Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-inflammatory Agents from the 2-(4-methoxyphenyl)-1,3-oxazole Scaffold
Abstract: This document provides a comprehensive, strategy-driven guide for researchers, chemists, and pharmacologists on the systematic development of novel anti-inflammatory agents derived from the 2-(4-methoxyphenyl)-1,3-oxazole scaffold. The oxazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] This guide moves beyond a simple recitation of methods to offer an integrated workflow, from rational synthesis to robust in vitro and in vivo evaluation. We detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present a framework for data interpretation, empowering drug development professionals to efficiently identify and advance promising anti-inflammatory candidates.
Introduction: The Rationale for Targeting the Oxazole Scaffold
Inflammation is a fundamental biological process, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4] Consequently, there is a persistent and urgent need for new anti-inflammatory therapeutics with improved efficacy and safety profiles.[4] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used but are often associated with gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[5]
The 1,3-oxazole ring is an attractive scaffold for medicinal chemists. Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, allows for versatile interactions with biological targets like enzymes and receptors.[1][3] Numerous oxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of COX-2, the inducible enzyme primarily responsible for mediating the inflammatory response.[5][6][7][8] The 2-(4-methoxyphenyl) substitution provides a well-defined starting point, leveraging a common pharmacophore found in several known COX-2 inhibitors. This guide outlines a systematic approach to synthesize, screen, and validate novel derivatives based on this promising scaffold.
Section 1: Synthesis and Characterization of Lead Compounds
The foundation of any drug discovery program is the efficient and reliable synthesis of high-purity compounds. For the 2-(4-methoxyphenyl)-1,3-oxazole scaffold, the van Leusen oxazole synthesis offers a robust and high-yielding route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[9][10] This method is chosen for its operational simplicity and tolerance of various functional groups, making it ideal for building a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 1.1: Synthesis of a Representative Compound: 2-(4-methoxyphenyl)-1,3-oxazole (OXA-MET-01)
Principle: This one-pot reaction involves the base-mediated condensation of 4-methoxybenzaldehyde with TosMIC. The reaction proceeds through a cyclization and subsequent elimination of p-toluenesulfinic acid to form the stable oxazole ring.
Materials:
-
4-methoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (20 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add TosMIC (1.1 eq).
-
Add anhydrous potassium carbonate (1.5 eq) portion-wise over 10 minutes. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure 2-(4-methoxyphenyl)-1,3-oxazole.
Protocol 1.2: Structural Characterization
Rationale: Unambiguous confirmation of the chemical structure and assessment of purity are critical before biological evaluation. Standard spectroscopic methods are employed for this purpose.[2][11]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution MS).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups present in the molecule.
-
Purity Analysis (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.
Caption: Synthesis and characterization workflow for OXA-MET-01.
Section 2: In Vitro Anti-inflammatory Screening Cascade
A tiered screening approach is essential for efficiently identifying promising compounds. This cascade begins with specific molecular target assays and progresses to more complex cell-based models of inflammation.
Protocol 2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. This is a foundational assay for NSAID discovery.[12][13]
Procedure (based on commercially available kits):
-
Prepare a dilution series of the test compound (e.g., from 0.01 µM to 100 µM) in the provided assay buffer.
-
In separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or a vehicle control to the appropriate wells.
-
Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid followed immediately by the colorimetric substrate (TMPD).
-
Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Calculate the reaction rates and determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Data Analysis:
-
IC₅₀ Calculation: Use non-linear regression analysis to fit the dose-response curve and calculate the IC₅₀ for both COX-1 and COX-2.
-
Selectivity Index (SI): Calculate the SI to quantify COX-2 selectivity: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Protocol 2.2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: In inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[14] NO is a key inflammatory mediator. This assay measures the inhibitory effect of a compound on NO production by quantifying its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[15][16][17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
Test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H₃PO₄)
-
Sodium nitrite (NaNO₂) standard
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave a set of untreated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the readings to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2.3: Cytotoxicity Assay (MTT)
Rationale: To ensure that the observed decrease in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells, a cytotoxicity assay must be run in parallel.[14]
Procedure:
-
Seed and treat cells with the test compounds exactly as in Protocol 2.2, but without adding LPS.
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Data Summary for In Vitro Screening
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | SI (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| OXA-MET-01 | >100 | 1.5 | >66 | 5.2 | >100 |
| Indomethacin | 0.05 | 1.2 | 0.04 | 10.5 | >100 |
Table represents hypothetical data for a promising selective compound.
Section 3: In Vivo Efficacy Evaluation
Compounds that demonstrate high potency and low cytotoxicity in vitro must be validated in a living system. The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating acute anti-inflammatory activity.[18][19][20][21]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a polysaccharide, into a rat's paw induces a biphasic inflammatory response.[19] The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins, involving the upregulation of COX-2.[19] The swelling (edema) is a quantifiable measure of inflammation, and its reduction by a test compound indicates anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound suspension (e.g., in 0.5% CMC)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before the study with free access to water.
-
Grouping: Divide rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (e.g., OXA-MET-01, 20 mg/kg, p.o.)
-
Group IV: Test Compound (e.g., OXA-MET-01, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[18]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .
-
Caption: Experimental workflow for the paw edema assay.
Data Summary for In Vivo Evaluation
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.41 ± 0.04 | 51.8% |
| OXA-MET-01 (20 mg/kg) | 0.55 ± 0.05 | 35.3% |
| OXA-MET-01 (40 mg/kg) | 0.39 ± 0.04* | 54.1% |
*p < 0.05 compared to Vehicle Control. Table represents hypothetical data demonstrating dose-dependent efficacy.
Conclusion and Future Directions
This guide outlines a robust, integrated strategy for the discovery and preclinical evaluation of novel anti-inflammatory agents based on the 2-(4-methoxyphenyl)-1,3-oxazole scaffold. By following this workflow—from rational synthesis and rigorous characterization to a tiered cascade of in vitro screening and in vivo validation—researchers can systematically identify compounds with potent and selective anti-inflammatory activity.
A lead compound demonstrating strong efficacy in the carrageenan model (e.g., >50% inhibition) with a favorable COX-2 selectivity profile warrants further investigation. Subsequent steps should include:
-
Mechanism of Action Studies: Quantifying the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated cells via ELISA.
-
Pharmacokinetic Profiling (ADME): Assessing the absorption, distribution, metabolism, and excretion properties of the lead candidate.
-
Safety Pharmacology: Evaluating potential off-target effects and conducting acute toxicity studies.
-
Chronic Inflammation Models: Testing efficacy in more complex models like adjuvant-induced arthritis to assess performance in chronic inflammatory conditions.
This systematic approach provides a clear and validated pathway from chemical scaffold to promising preclinical candidate.
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The Versatile Scaffold: 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole in Modern Medicinal Chemistry
Introduction: The Oxazole Motif as a Privileged Structure in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can effectively interact with biological targets to elicit therapeutic effects. Among the heterocyclic compounds that have garnered significant attention, the oxazole nucleus stands out as a "privileged structure."[1][2][3] This five-membered aromatic ring, containing both nitrogen and oxygen, serves as a cornerstone in the design of a multitude of biologically active molecules.[1][2][3][4] Its derivatives are known to engage with enzymes and receptors through a variety of non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7]
This technical guide focuses on a particularly promising building block: 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . The strategic placement of an ethoxy group at the 5-position and a methoxyphenyl group at the 2-position imparts unique physicochemical properties to this molecule, making it an attractive starting point for the synthesis of diverse compound libraries in drug discovery programs.[3] We will delve into the synthetic protocols for this versatile scaffold, explore its potential applications in medicinal chemistry, and provide detailed experimental procedures for its utilization as a building block.
Physicochemical Properties and Structural Features
The unique arrangement of substituents on the oxazole core of this compound dictates its reactivity and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | N/A |
| Molecular Weight | 219.24 g/mol | N/A |
| Hydrogen Bond Acceptors | 4 (ethoxy oxygen, oxazole oxygen, oxazole nitrogen, methoxy oxygen) | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| LogP (predicted) | ~2.5-3.0 | N/A |
The presence of multiple hydrogen bond acceptors allows for versatile interactions with biological macromolecules. The methoxyphenyl group can participate in π-stacking and hydrophobic interactions, while the ethoxy group can influence solubility and metabolic stability. The oxazole ring itself is a planar, aromatic system that can act as a rigid scaffold to orient the substituents in a defined three-dimensional space, a crucial aspect for specific receptor binding.[1][2]
Synthesis of the Building Block: A Proposed Protocol
Here, we propose a plausible two-step synthesis starting from 4-methoxybenzamide.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target molecule.
Detailed Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate
-
To a solution of 4-methoxybenzamide (1 equivalent) in a suitable aprotic solvent (e.g., dry N,N-dimethylformamide), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-chloroacetoacetate (1.05 equivalents) in the same dry solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-methoxybenzamido)-3-oxobutanoate.
Step 2: Cyclization to this compound
-
Dissolve the purified intermediate from Step 1 in a suitable dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
The this compound scaffold is a versatile starting point for the synthesis of a wide array of potential therapeutic agents. Its utility stems from the ability to functionalize the oxazole ring and its substituents, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas
Based on the known biological activities of similar oxazole derivatives, this building block could be instrumental in developing compounds for various therapeutic areas:
-
Anticancer Agents: Many oxazole-containing compounds exhibit potent anticancer activity by targeting various cellular mechanisms, including tubulin polymerization and kinase inhibition.[7][10] The 2-aryl-oxazole motif is a common feature in many of these agents.
-
Anti-inflammatory Drugs: The oxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, which inhibits cyclooxygenase (COX) enzymes.[5]
-
Antimicrobial Agents: Oxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][11]
-
Antiviral Compounds: The structural features of oxazoles make them suitable candidates for the design of inhibitors of viral enzymes.[12]
Workflow for Utilizing the Building Block in a Drug Discovery Cascade
Caption: A typical workflow for utilizing the oxazole building block in a drug discovery program.
Protocol: Synthesis of a Hypothetical Bioactive Analog
This protocol describes the functionalization of the C4-position of the oxazole ring, a common strategy to modulate biological activity.
Synthesis of a 4-Carboxamido Derivative:
-
Formylation at C4: To a solution of this compound in a suitable solvent, perform a Vilsmeier-Haack reaction using phosphoryl chloride and N,N-dimethylformamide to introduce a formyl group at the C4 position.
-
Oxidation to Carboxylic Acid: Oxidize the resulting aldehyde to a carboxylic acid using a mild oxidizing agent like sodium chlorite.
-
Amide Coupling: Couple the C4-carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/HOBt) in the presence of a base like diisopropylethylamine (DIPEA) to generate a library of amide derivatives.
This approach allows for the introduction of a wide variety of substituents at the C4 position, enabling a thorough exploration of the chemical space around the core scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward, albeit proposed, synthesis and the potential for diverse functionalization make it an ideal starting point for the development of novel therapeutic agents across a range of diseases. The inherent biological relevance of the oxazole core, combined with the specific electronic and steric properties imparted by the ethoxy and methoxyphenyl substituents, provides a solid foundation for rational drug design. Future work should focus on the experimental validation of the proposed synthetic routes and a comprehensive biological evaluation of the resulting compound libraries to unlock the full therapeutic potential of this promising molecular architecture.
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Application Notes and Protocols for Enzymatic Inhibition Assays Using 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, often stemming from the specific inhibition of key enzymatic targets.[1][2][3] The compound 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole belongs to this promising class of molecules. Its structural features—a substituted phenyl ring and an ethoxy group on the oxazole core—suggest the potential for specific interactions within the active or allosteric sites of various enzymes.
Enzymatic inhibition assays are a cornerstone of drug discovery, providing critical data on the potency and mechanism of action of potential therapeutic agents.[4] Understanding how a compound like this compound interacts with a target enzyme is the first step in elucidating its therapeutic potential and guiding further drug development efforts.[5]
This document provides a comprehensive guide to developing and executing robust enzymatic inhibition assays for this compound. It covers the essential phases of assay development, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MOA). The protocols and principles outlined here are designed to be adaptable to a wide range of enzyme targets.
PART 1: Assay Development and Optimization - The Foundation of Reliable Data
Before assessing the inhibitory activity of any compound, it is crucial to establish a robust and reproducible enzymatic assay.[6] This initial phase ensures that the observed inhibition is a true effect of the compound on the enzyme and not an artifact of suboptimal assay conditions.[7]
Critical Starting Materials & Reagents
-
Enzyme: Highly purified and of known concentration. The active fraction of the enzyme should be consistent.[8]
-
Substrate: Specific for the target enzyme, with a known purity.
-
Test Compound: this compound, dissolved in a suitable solvent (typically DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Assay Buffer: The choice of buffer is critical for enzyme stability and activity.[9] The pH, ionic strength, and any necessary cofactors must be optimized.
-
Detection System: A reliable method to measure either substrate consumption or product formation. This can be spectrophotometric, fluorometric, or luminescent, depending on the enzyme and substrate.[10]
-
Microplates: 96-well or 384-well plates suitable for the detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence assays).[11]
Step-by-Step Protocol for Assay Optimization
This protocol outlines the key steps to ensure your assay is suitable for screening inhibitors.
Step 1: Determine Optimal Enzyme Concentration
-
Rationale: The enzyme concentration should be high enough to produce a robust signal but low enough to remain in the linear range of the assay and to avoid "tight binding" inhibition artifacts with potent inhibitors.[5][12]
-
Procedure:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Add a fixed, saturating concentration of the substrate to each dilution.
-
Monitor the reaction progress over time (e.g., every minute for 15-30 minutes).
-
Plot the initial reaction velocity (the linear portion of the progress curve) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a strong signal-to-background ratio.
-
Step 2: Determine the Michaelis-Menten Constant (Km) for the Substrate
-
Rationale: The Km represents the substrate concentration at which the reaction rate is half of Vmax. Knowing the Km is essential for setting the appropriate substrate concentration for different types of inhibition studies.[12] For competitive inhibitors, using a substrate concentration around the Km is ideal.[12]
-
Procedure:
-
Use the optimized enzyme concentration from Step 1.
-
Prepare a series of substrate dilutions, typically spanning from 0.1 x Km to 10 x Km (if Km is unknown, use a wide concentration range).
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
-
Step 3: Establish DMSO Tolerance
-
Rationale: The test compound is likely dissolved in DMSO, which can inhibit some enzymes at higher concentrations.[5] It is crucial to determine the maximum DMSO concentration that does not affect enzyme activity.
-
Procedure:
-
Run the optimized assay with varying concentrations of DMSO (e.g., 0.1% to 5% v/v).
-
Identify the highest concentration of DMSO that does not cause a significant decrease in enzyme activity. This concentration should not be exceeded in subsequent inhibition assays.
-
PART 2: IC50 Determination - Quantifying Inhibitor Potency
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is a standard measure of inhibitor potency.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination.
Detailed Protocol for IC50 Determination
-
Compound Preparation: Prepare a serial dilution series of this compound. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all wells and below the determined tolerance limit.[5]
-
Assay Setup (96-well plate):
-
Test Wells: Add the diluted inhibitor solutions.
-
Positive Control (0% Inhibition): Add assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (100% Inhibition): If available, use a known inhibitor of the enzyme.
-
-
Enzyme Addition: Add the optimized concentration of the enzyme to all wells except for a blank (buffer and substrate only). A pre-incubation of the enzyme and inhibitor (e.g., 10-15 minutes) may be necessary for some inhibitors to reach equilibrium.[14]
-
Reaction Initiation: Add the substrate (at a concentration around its Km) to all wells to start the reaction.[12]
-
Data Collection: Immediately begin measuring the signal (e.g., absorbance) at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the positive control (0% inhibition).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to calculate the IC50 value.[12]
-
| Parameter | Recommended Value/Condition | Rationale |
| Substrate Concentration | ~ Km | Optimal for detecting competitive inhibitors and provides a sensitive measure of potency.[12] |
| Enzyme Concentration | In linear range | Ensures the reaction rate is proportional to the active enzyme concentration. |
| Final DMSO Concentration | < 1% (or as determined) | Avoids solvent-induced inhibition of the enzyme. |
| Number of Inhibitor Concentrations | 8-12 | Provides sufficient data points for accurate curve fitting. |
| Replicates | n = 3 (minimum) | Ensures the statistical significance of the results. |
PART 3: Mechanism of Action (MOA) Studies - Understanding How Inhibition Occurs
Once the potency (IC50) is established, the next critical step is to determine the mechanism of inhibition.[15] This reveals how the inhibitor interacts with the enzyme and its substrate.[5] The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[4]
Visualizing Inhibition Mechanisms
Caption: Reversible Enzyme Inhibition Mechanisms.
Protocol for MOA Determination
This experiment involves measuring the effect of the inhibitor on enzyme kinetics at several different substrate concentrations.
-
Experimental Design: Create a matrix of experimental conditions with at least 4-5 different inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 4x Ki) and at least 5-7 substrate concentrations (spanning from below to above the Km).
-
Assay Execution: For each inhibitor concentration, perform a full substrate titration curve as described in the Km determination protocol (Part 1.2, Step 2).
-
Data Analysis:
-
Calculate the initial velocity for every combination of inhibitor and substrate concentration.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).
-
Analyze the pattern of the lines generated for each inhibitor concentration:
-
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Increases (apparent) | Unchanged | Lines intersect at the y-axis |
| Non-competitive | Unchanged | Decreases (apparent) | Lines intersect at the x-axis |
| Uncompetitive | Decreases (apparent) | Decreases (apparent) | Lines are parallel |
PART 4: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing of reagents. | Use calibrated pipettes; Prepare a master mix of reagents where possible; Ensure thorough mixing after each addition.[11] |
| IC50 Value Shifts Between Experiments | Inconsistent reagent concentrations (especially substrate); Different incubation times. | Use fresh, consistent batches of reagents; Strictly adhere to the established protocol timings.[16] |
| No Inhibition Observed | Compound is inactive at the tested concentrations; Compound has poor solubility; Compound is unstable in the assay buffer. | Test at higher concentrations; Check for compound precipitation in the assay well; Assess compound stability in the assay buffer over the experiment's duration. |
| Assay Signal is Weak or Drifts | Enzyme is unstable or inactive; Substrate degradation. | Use fresh enzyme aliquots; Optimize buffer for enzyme stability (e.g., add BSA, glycerol); Prepare substrate solution fresh daily.[9][11] |
| Inhibition is >100% or Curve is Biphasic | Compound interferes with the detection method (e.g., autofluorescence, light scattering). | Run controls with the compound in the absence of the enzyme to check for assay interference. |
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound as an enzyme inhibitor. By following these detailed protocols for assay development, IC50 determination, and mechanism of action studies, researchers can generate reliable and reproducible data. These results will be crucial for understanding the compound's biological activity and for making informed decisions in the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
-
Xiao, Y., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
Inglese, J., et al. (2006). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Video]. YouTube. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]
- Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
-
ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]
- Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 226-233.
- Robertson, J. G. (2005). Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. ASSAY and Drug Development Technologies, 3(5), 563-570.
-
Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]
-
Ambinter. (n.d.). Compound 5-(4-ethoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]
-
Brancati, G., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3865-3881. Retrieved from [Link]
-
MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930-3935. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
-
Shmanai, V. V., et al. (2023). Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 28(14), 5418. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole: A Guide to Solubility and Stability Assessment
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the measurement of solubility and stability of the novel heterocyclic compound, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to yield reliable and reproducible data crucial for advancing drug discovery and development programs. We will delve into the rationale behind experimental design, emphasizing the importance of self-validating systems to ensure data integrity.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a new chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy, while instability can result in the loss of potency and the formation of potentially toxic degradation products.[1][2][3] Therefore, the early and accurate assessment of these parameters for a novel compound like this compound is not merely a data collection exercise but a critical step in risk mitigation and strategic development.
This guide will provide a framework for a comprehensive evaluation of this compound, focusing on two key areas:
-
Solubility Determination: Assessing the extent to which the compound dissolves in various aqueous and organic media.
-
Stability Profiling: Investigating the compound's susceptibility to degradation under a range of stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Foundational Knowledge: The Physicochemical Landscape of Oxazoles
Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom.[7] The specific substitutions on the oxazole ring, in this case, an ethoxy group and a methoxyphenyl group, will significantly influence the molecule's polarity, lipophilicity, and ultimately, its solubility and stability. While specific data for this compound is not extensively published, we can draw upon the general characteristics of similar oxazole derivatives to inform our experimental approach.[8][9][10] The methodologies outlined below are designed to be robust and adaptable for the characterization of this and other novel oxazole-containing compounds.
Part I: Solubility Determination Protocols
The solubility of a compound is a key determinant of its absorption and distribution in biological systems.[11] We will explore two common methods for solubility assessment: equilibrium solubility and kinetic solubility.
Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the true equilibrium concentration of a saturated solution.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and organic solvents (e.g., DMSO, ethanol).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Table 1: Hypothetical Equilibrium Solubility Data for this compound
| Medium | Temperature (°C) | Solubility (µg/mL) |
| pH 1.2 Buffer | 25 | 5.2 |
| pH 4.5 Buffer | 25 | 8.9 |
| pH 6.8 Buffer | 25 | 12.5 |
| pH 7.4 Buffer | 25 | 13.1 |
| Water | 25 | 10.3 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 1,500 |
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[12] This is often used in early discovery for high-throughput screening.
Protocol 2: Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation and Detection: Incubate the plate for a set period (e.g., 2 hours) at room temperature. The precipitation can be detected by various methods, such as nephelometry (light scattering) or UV-Vis spectroscopy by measuring the absorbance at a specific wavelength.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Part II: Stability Assessment Protocols
Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life.[13][14] Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[1][2][3][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]
Development of a Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method, typically HPLC, is required. This method must be able to separate the intact parent compound from all potential degradation products.
**dot
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
The following protocols outline the common stress conditions applied in forced degradation studies, as recommended by ICH guidelines.[2][15]
Protocol 3: Acid and Base Hydrolysis
-
Sample Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic solutions.
-
Analysis: Analyze the samples by the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 4: Oxidative Degradation
-
Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Incubate the solution at room temperature for a specified time (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC.
Protocol 5: Thermal Degradation
-
Sample Preparation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Incubation: Maintain the samples at the elevated temperature for a set duration (e.g., 48 hours).
-
Analysis: Analyze both the solid and solution samples by HPLC.
Protocol 6: Photostability
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6][16]
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the exposed and control samples by HPLC.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Comments |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | Significant degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | Compound is sensitive to basic hydrolysis. |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | Moderate oxidative degradation. |
| Solid, 80°C, 48h | 2.1 | 1 | Relatively stable in solid form to heat. |
| Solution, 80°C, 48h | 12.3 | 2 | Thermal degradation is more pronounced in solution. |
| Photostability (ICH Q1B) | 18.9 | 2 | Compound is photolabile. |
**dot
Caption: Overview of the forced degradation study workflow.
Long-Term Stability Studies
Based on the forced degradation results, a formal long-term stability study should be designed according to ICH guidelines.[5][17][18][19] This involves storing the compound under various temperature and humidity conditions for extended periods and analyzing it at specific time points.
Protocol 7: Long-Term Stability Study
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Storage Conditions: Store the samples in controlled environmental chambers at the conditions specified in the relevant ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).[17]
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[13][18]
-
Tests to be Performed: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing these methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development process. The insights gained from these studies will not only elucidate the intrinsic physicochemical properties of the molecule but also guide the development of robust formulations and appropriate storage conditions, ultimately contributing to the successful progression of this promising compound.
References
- Luminata Pharma. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824.
- SlideShare. (n.d.). Ich guideline for stability testing.
- Luminata Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Nelson Labs. (n.d.).
- SGS Italy. (n.d.).
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- International Council for Harmonis
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- LSC Group. (n.d.). ICH Stability Guidelines.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study.
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.
- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind.
- Lund University Publications. (n.d.).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BenchChem. (2025).
- ChemSynthesis. (2025, May 20). 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole.
- International Journal of Trend in Scientific Research and Development. (n.d.).
- AIP Publishing. (2022, March 24).
- Wikipedia. (n.d.). Oxazole.
- ResearchGate. (2021, October 17).
- ChemSynthesis. (2025, May 20). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
- SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
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- 3. Forced Degradation Testing | SGS Italy [sgs.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed for researchers and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a focus on improving reaction yield and product purity. The content is structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of Oxazole Synthesis
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The target molecule, this compound, presents a specific substitution pattern that requires careful selection of reagents and reaction conditions.
A common and effective strategy for constructing such 4,5-disubstituted oxazoles involves the reaction of a carboxylic acid with an activated isocyanide, such as ethyl isocyanoacetate.[1][2] This guide will focus on troubleshooting a plausible modern synthetic route: the one-pot condensation of 4-methoxybenzoic acid with ethyl isocyanoacetate, facilitated by a coupling agent and a base. While other classical methods like the Robinson-Gabriel or Van Leusen syntheses exist, they are often less direct for achieving this specific substitution pattern.[3][4][5]
Section 1: Frequently Asked Questions - Reagent Integrity
The quality and handling of your starting materials are paramount. Issues here are the most common source of reaction failure.
Question 1: My ethyl isocyanoacetate has a dark brown color and a strong, unpleasant odor. Is it still usable?
Answer: Caution is advised. Ethyl isocyanoacetate is a pungent liquid that should ideally be colorless to pale yellow. Dark coloration often indicates decomposition or polymerization, which will significantly lower your yield.
-
Causality: Isocyanides are reactive compounds prone to polymerization and hydrolysis, especially when exposed to light, moisture, or acid/base contaminants.[6][7][8] The isocyano group ([N+]≡[C-]) is high in energy, and impurities can catalyze its conversion into less reactive or inhibitory species.
-
Expert Recommendation:
-
Check Storage: Ensure the reagent has been stored at the recommended 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[6]
-
Purification: If you suspect contamination, you can purify the reagent by vacuum distillation. However, this should be done with care due to its toxicity.
-
Best Practice: For critical experiments, it is always best to use a fresh bottle or a recently purified lot of the reagent.
-
Question 2: How critical are anhydrous conditions for this reaction?
Answer: Extremely critical. The presence of water can lead to multiple side reactions that consume starting materials, reagents, and intermediates.
-
Causality:
-
Isocyanide Hydrolysis: Water can hydrolyze ethyl isocyanoacetate to ethyl glycinate and formic acid, rendering it inactive for the oxazole synthesis.[8]
-
Deactivation of Reagents: Many bases and coupling agents (e.g., those used to activate the carboxylic acid) are moisture-sensitive. For example, a strong base like NaH would be quenched, and coupling agents like carbodiimides can form inactive byproducts.
-
Intermediate Instability: Key intermediates in the reaction pathway may be susceptible to hydrolysis.
-
-
Expert Recommendation:
-
Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.
-
Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Section 2: Troubleshooting Low Reaction Yield
This section addresses specific experimental outcomes and provides a logical framework for identifying and solving the root cause.
Problem 1: No Product Detected by TLC or LC-MS
Observing only starting materials after the reaction period points to a fundamental failure in reaction initiation.
Logical Troubleshooting Workflow
Caption: Plausible reaction pathway for oxazole synthesis.
Protocol 1: General Procedure for Oxazole Synthesis
This protocol is adapted from a highly efficient, modern method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. [1] Reagents & Materials:
-
4-Methoxybenzoic acid (1.0 equiv)
-
DMAP-Tf (4-dimethylaminopyridinium trifluoromethanesulfonate) (1.3 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.5 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, dried under vacuum or in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add 4-methoxybenzoic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).
-
Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Stir the mixture at room temperature for 5-10 minutes until all solids have dissolved. The formation of the acylpyridinium intermediate is typically rapid.
-
Slowly add ethyl isocyanoacetate (1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Increase the temperature to 40 °C and stir the reaction. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and transfer the mixture to a separatory funnel.
-
Extract the product with DCM (3 x reaction volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure oxazole derivative.
Protocol 2: Purification by Column Chromatography
Purification can be challenging due to the similar polarity of the product and potential byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 20-30% EtOAc). The exact ratio will depend on the specific product and impurities and should be determined by TLC analysis first.
-
Procedure:
-
Prepare the column with the silica gel slurried in the initial low-polarity eluent.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
After the solvent has evaporated, carefully load the dry silica onto the top of the prepared column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry, 38(13), 2407-2408. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Sha, C., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12345-12354. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. synarchive.com [synarchive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Ethyl isocyanoacetate(2999-46-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
common side products in the synthesis of 2-(4-methoxyphenyl)-1,3-oxazoles and their removal
Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1,3-oxazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-(4-methoxyphenyl)-1,3-oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Oxazoles are prevalent scaffolds in medicinal chemistry and natural products, making their efficient synthesis and purification critical.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges. We will address specific experimental issues in a question-and-answer format, explaining the chemical principles behind the problems and offering robust, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction appears incomplete, and I'm struggling to remove unreacted starting materials. What is the best approach?
Answer: This is a common issue stemming from non-optimal reaction conditions or equilibrium processes. The key to removal is exploiting the different physicochemical properties of your target oxazole versus the starting materials.
Causality and Insight: The target product, 2-(4-methoxyphenyl)-1,3-oxazole, is a relatively non-polar, aromatic heterocycle. In contrast, the starting materials for common synthetic routes are often significantly more polar.
-
Robinson-Gabriel Synthesis: The precursor is an α-acylamino ketone (e.g., 2-(4-methoxybenzamido)acetophenone).[1][3] This molecule possesses an amide and a ketone, making it more polar and capable of hydrogen bonding than the resulting oxazole.
-
Van Leusen Synthesis: The starting materials are p-anisaldehyde and tosylmethyl isocyanide (TosMIC).[4][5] The aldehyde is moderately polar, while the TosMIC and its byproducts (like p-toluenesulfinic acid) are highly polar.[6][7]
This polarity difference is the foundation of your purification strategy.
Troubleshooting Protocol: Removal of Polar Starting Materials
-
Initial Workup (Liquid-Liquid Extraction):
-
Quench the reaction mixture carefully as required by your specific protocol (e.g., with aqueous sodium bicarbonate solution to neutralize acid catalysts).
-
Extract the crude mixture into a non-polar organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic starting materials/byproducts like p-toluenesulfinic acid from the Van Leusen reaction).[6]
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. This initial extraction should remove the most polar impurities.
-
-
Purification (Flash Column Chromatography):
-
Prepare a silica gel column. Silica is a highly polar stationary phase.
-
Elute with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The non-polar oxazole product will elute first, while the more polar, unreacted starting materials will be strongly retained on the silica.
-
Monitor fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product. Products are typically purified by flash silica gel chromatography.[8][9][10]
-
Question 2: My NMR analysis suggests the presence of a significant amount of a ring-opened hydrolysis product. What causes this, and how can I prevent it?
Answer: The oxazole ring, while aromatic, is susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures during the reaction workup. This cleavage results in the formation of an α-acylamino ketone, which can be mistaken for unreacted starting material from a Robinson-Gabriel synthesis.
Mechanistic Insight: The nitrogen atom at position 3 can be protonated under acidic conditions, activating the ring for nucleophilic attack by water.[11] Conversely, under basic conditions, hydroxide can attack the C2 position, leading to ring opening. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electron density of the oxazole ring but does not prevent this fundamental reactivity.
Below is a diagram illustrating the desired synthesis pathway versus the undesired hydrolysis side reaction.
Caption: Synthetic pathway vs. hydrolysis side reaction.
Preventative Protocol: Anhydrous & Neutral Workup
-
Catalyst Neutralization: If using a strong acid catalyst (e.g., H₂SO₄ in Robinson-Gabriel), quench the reaction by adding a solid, mild base like anhydrous sodium carbonate or potassium carbonate at a low temperature (0 °C) until effervescence ceases.
-
Solvent Removal: Filter off the solid salts and remove the reaction solvent under reduced pressure.
-
Anhydrous Extraction: Dissolve the residue in an anhydrous organic solvent (e.g., ethyl acetate). If a wash is absolutely necessary, use brine instead of water or dilute acid/base, and minimize contact time.
-
Drying: Thoroughly dry the organic phase with a desiccant like anhydrous Na₂SO₄.
-
Purification: Proceed immediately to column chromatography. Avoid leaving the crude product exposed to atmospheric moisture for extended periods.
Question 3: I have multiple spots on my TLC that are close in Rf value, suggesting potential isomers. What are the likely isomeric side products and how can they be separated?
Answer: Isomeric impurities are a more subtle challenge. Besides constitutional isomers arising from alternative reaction pathways, you might encounter regioisomers depending on the precursors.
Plausible Isomeric Side Products:
-
Oxazolidinone Byproduct: In the Fischer oxazole synthesis, which can be adapted for this target, an oxazolidinone can form as a byproduct alongside the desired oxazole.[12]
-
Regioisomers: If using an unsymmetrical precursor in a reaction like the Dakin-West reaction to form the acylamino ketone, different regioisomers of the oxazole could potentially form.
-
Rearrangement Products: While less common for 2,5-disubstituted oxazoles, thermal rearrangements like the Cornforth rearrangement can occur with 4-acyloxazoles, leading to isomeric products.[13]
Separation Strategy: High-Performance Chromatography
Standard flash chromatography may not be sufficient to separate isomers with similar polarities.
-
Optimize TLC: Experiment with different solvent systems to maximize the separation (ΔRf) between the product and the isomeric impurity. Less polar systems (e.g., higher hexane content) or alternative solvents like DCM/methanol might provide better resolution.
-
Column Chromatography Technique:
-
Use a higher grade of silica gel (e.g., 230-400 mesh).
-
Employ a long, narrow column to increase the number of theoretical plates.
-
Run the column with a slow, isocratic elution using the optimized solvent system from your TLC analysis. A gradient can sometimes cause bands to merge.
-
-
Alternative Techniques: For very challenging separations, consider preparative HPLC or supercritical fluid chromatography (SFC) on a chiral or specialized stationary phase, which can resolve structurally similar analogues.[14][15]
Data Summary and Purification Workflow
To aid in diagnosis, the following table summarizes the expected properties of the target product versus common side products.
| Compound | Structure Type | Expected Polarity | Typical TLC Behavior (Hexane/EtOAc) | Removal Method |
| 2-(4-methoxyphenyl)-1,3-oxazole | Aromatic Heterocycle | Low to Moderate | Higher Rf | Target Product |
| α-Acylamino ketone (Robinson-Gabriel SM) | Amide, Ketone | High | Lower Rf, potential streaking | Aqueous wash, Chromatography |
| p-Anisaldehyde (Van Leusen SM) | Aldehyde | Moderate | Intermediate Rf | Chromatography |
| p-Toluenesulfinic acid (Van Leusen byproduct) | Sulfinic Acid | Very High | Stays at baseline | Basic aqueous wash (e.g., NaHCO₃) |
| Ring-Opened Hydrolysis Product | Amide, Ketone | High | Lower Rf | Preventative neutral workup, Chromatography |
General Purification Workflow
The logical flow for isolating a high-purity product is outlined below.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Oxazole - Wikipedia [en.wikipedia.org]
- 14. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
optimizing reaction conditions for 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole synthesis
Welcome to the technical support center for the synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related 2,5-disubstituted oxazole compounds. Here, we address common challenges and frequently asked questions to help you achieve higher yields, better purity, and more consistent results in your experiments.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis of this compound, providing an overview of common synthetic strategies and their underlying principles.
Q1: What are the most common and effective methods for synthesizing 2,5-disubstituted oxazoles like this compound?
A1: Several robust methods exist for the synthesis of 2,5-disubstituted oxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the target molecule, the most relevant methods are:
-
Van Leusen Oxazole Synthesis: This is a highly versatile and widely used method that involves the reaction of an aldehyde (in this case, 4-methoxybenzaldehyde) with a substituted tosylmethyl isocyanide (TosMIC) derivative.[1][2] For a 5-ethoxy substituent, a modified TosMIC reagent or a subsequent elaboration step would be necessary. The reaction proceeds via a [3+2] cycloaddition mechanism.[3]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone.[4][5] To synthesize the target molecule, one would start with an appropriately substituted N-acylamino ketone, which can be prepared through various methods. This reaction typically requires a dehydrating agent like sulfuric acid or polyphosphoric acid.[4][6]
-
Modern Metal-Catalyzed Methods: Recent advancements include various metal-catalyzed reactions, such as those using palladium, copper, or cobalt, to construct the oxazole ring from different precursors.[7][8] For instance, an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and 2-amino-1-phenylethanone derivatives has been reported as a practical route to 2,5-disubstituted oxazoles.[9]
Q2: What is the detailed mechanism of the Van Leusen oxazole synthesis?
A2: The Van Leusen oxazole synthesis is a powerful tool for creating the oxazole ring. The mechanism involves several key steps:[1][10]
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK), removes a proton from the acidic methylene group of TosMIC, generating a carbanion.[10]
-
Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde).
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.[11]
-
Elimination: The base assists in the elimination of the tosyl group (a good leaving group), which drives the aromatization to the stable oxazole ring.[12]
Q3: Which starting materials are required for the synthesis of this compound?
A3: The starting materials will depend on the chosen synthetic route.
-
For a Van Leusen-type approach: The key starting materials would be 4-methoxybenzaldehyde and ethyl isocyanoacetate . The reaction between these two compounds in the presence of a suitable base and potentially a dehydrating agent can lead to the formation of the desired oxazole.
-
For a Robinson-Gabriel approach: One would need to synthesize the precursor 2-(4-methoxybenzamido)-1-ethoxyethan-1-one . This could be prepared from ethyl glycinate and 4-methoxybenzoyl chloride, followed by further transformations.
Q4: How can I effectively purify my final product, this compound?
A4: Purification of oxazole derivatives can be challenging due to the potential for similarly polar byproducts. The most common and effective purification techniques include:
-
Column Chromatography: This is the most widely used method for purifying oxazole derivatives.[13] A careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) is crucial for achieving good separation.[14]
-
Recrystallization: If the product is a solid with sufficient purity after initial workup, recrystallization from an appropriate solvent system can be a highly effective method for obtaining a pure, crystalline compound.[13]
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound and provides actionable solutions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Inactive or Poor Quality Reagents | - Base: Use a freshly opened or properly stored base. If using a solid base like K₂CO₃, ensure it is finely powdered and dry. For stronger bases like t-BuOK, ensure it has not been exposed to moisture. - Aldehyde: Impurities in 4-methoxybenzaldehyde, such as the corresponding carboxylic acid (4-methoxybenzoic acid), can quench the base and inhibit the reaction. Purify the aldehyde by distillation or chromatography if necessary.[10] - Isocyanoacetate/TosMIC derivative: Isocyanides can be sensitive to moisture and acidic conditions. Use fresh, high-quality reagents. |
| 2. Inappropriate Reaction Conditions | - Temperature: The reaction temperature can significantly impact the yield.[13] Systematically screen temperatures to find the optimal range. For many oxazole syntheses, refluxing in a suitable solvent is common.[10] - Solvent: The choice of solvent is critical and depends on the base used. For K₂CO₃, methanol is often used.[10] For stronger bases like t-BuOK, anhydrous aprotic solvents like THF are preferred.[10] Ensure all solvents are anhydrous, as water can interfere with the reaction.[15] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may lead to byproduct formation. |
| 3. Inefficient Base | - The basicity of the chosen base may be insufficient to deprotonate the α-carbon of the isocyanoacetate or TosMIC derivative effectively. Consider using a stronger base, such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), if a weaker base like K₂CO₃ is ineffective.[10][16] |
Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Formation of Oxazoline Intermediate | - The elimination of the leaving group (e.g., tosyl group in Van Leusen synthesis) may be incomplete, leading to the isolation of the oxazoline intermediate. - Solution: Increase the reaction temperature or use a stronger base to promote the elimination step.[15] |
| 2. Self-Condensation of Aldehyde | - Strong bases can promote the self-condensation of 4-methoxybenzaldehyde, especially at elevated temperatures. - Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated isocyanide.[10] This maintains a low concentration of the aldehyde and minimizes self-condensation. |
| 3. Decomposition of Reagents | - TosMIC and its derivatives can decompose under basic conditions, especially in the presence of water, to form byproducts like N-(tosylmethyl)formamide.[15] - Solution: Ensure strictly anhydrous reaction conditions by using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[15] |
| 4. Ring Cleavage | - The oxazole ring can be susceptible to cleavage under harsh nucleophilic conditions.[16] - Solution: Avoid using strongly nucleophilic reagents after the oxazole ring has formed. Carefully control the reaction conditions, particularly the choice of base and solvent.[16] |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Co-elution of Byproducts | - Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.[13] - Solution: - Optimize Chromatography: Experiment with different eluent systems, including ternary mixtures, to improve separation. Consider using a different stationary phase if silica gel is ineffective. - Recrystallization: If the product is a solid, attempt recrystallization from various solvents to selectively crystallize the desired compound. |
| 2. Presence of Tosyl Byproducts | - In the Van Leusen synthesis, p-toluenesulfinic acid is a common byproduct from the elimination step.[10] - Solution: Perform an aqueous workup with a basic solution (e.g., dilute NaOH or NaHCO₃) to remove the acidic byproduct. |
III. Experimental Protocols & Visualization
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing 2,5-disubstituted oxazoles and should be optimized for specific laboratory conditions.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a suitable base (e.g., K₂CO₃ (1.5 eq) or DBU (1.2 eq)) to the mixture.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
Step 2: Reaction
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.[13]
Visualizing the Synthetic Pathway
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Overview
Welcome to the technical support guide for the purification of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key oxazole intermediate in high purity. The synthesis of 2,5-disubstituted oxazoles, while well-established, often yields crude products containing unreacted starting materials and structurally similar byproducts that complicate purification.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, supported by detailed protocols and expert insights.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My initial TLC analysis of the crude product shows multiple spots close to the product spot. What are the likely impurities and how can I get a preliminary separation?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. For this compound, these impurities typically consist of:
-
Unreacted Starting Materials: The most frequent culprits are 4-methoxybenzaldehyde and the isocyanide reagent used in the synthesis (e.g., tosylmethyl isocyanide - TosMIC). The aldehyde is particularly common if the reaction has not proceeded to completion.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of various byproducts. These are often isomers or related heterocyclic compounds with polarities very similar to the desired product, making them difficult to resolve.[2]
Troubleshooting Workflow: Impurity Identification
To address this, a systematic approach is recommended. First, perform an extractive workup to remove the bulk of water-soluble or pH-sensitive impurities. Then, proceed with chromatographic analysis.
Caption: Initial workflow for impurity identification and removal.
Question 2: I am struggling to achieve good separation using column chromatography. The product co-elutes with an impurity. What are the best practices?
Answer:
Column chromatography is the most effective method for purifying oxazole derivatives.[2] However, success hinges on optimizing the conditions. Co-elution typically results from an inappropriate choice of stationary or mobile phase.
Expert Recommendations:
-
Stationary Phase: Standard silica gel (230-400 mesh) is generally effective. If your compound shows degradation or irreversible adsorption, which can happen with certain heterocyclic structures, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (0.1-1%).[3]
-
Mobile Phase (Eluent): The key is to find a solvent system that provides a differential affinity for your product versus the impurities. A gradient elution is highly recommended.
Recommended Solvent Systems for Column Chromatography
| Solvent System | Gradient Range (v/v) | Polarity | Application Notes |
| n-Hexane / Ethyl Acetate | 5% -> 30% Ethyl Acetate | Low to Medium | The most common and effective starting point. Provides excellent separation for moderately polar compounds.[4] |
| Cyclohexane / Ethyl Acetate | 5% -> 30% Ethyl Acetate | Low to Medium | A slightly less polar alternative to n-hexane; can sometimes offer different selectivity. |
| Dichloromethane / Hexane | 10% -> 50% Dichloromethane | Low | Useful for separating very non-polar impurities from the product. Use with caution due to higher toxicity. |
Pro-Tip for Difficult Separations: Employ a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small portion of silica gel, and evaporate the solvent completely on a rotary evaporator. This creates a free-flowing powder that can be carefully layered on top of your column, leading to a much sharper starting band and improved resolution.
Question 3: My final product after chromatography is a persistent, viscous oil, but the literature reports a solid. How can I induce crystallization?
Answer:
Obtaining the product as an oil is a frequent outcome, often due to the presence of residual solvents or trace impurities that inhibit the formation of a crystal lattice. Achieving a crystalline solid is highly desirable as it is a purification step in itself and simplifies handling and storage.
Decision Tree for Crystallization
Caption: A systematic approach to inducing product crystallization.
If purity is confirmed, the issue is nucleation. The most effective method is often slow evaporation of a moderately polar solvent or, more commonly, vapor diffusion by placing a vial of the oily product dissolved in a solvent like ethyl acetate inside a larger, sealed chamber containing a poor solvent like hexane.
Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for the purification of a ~1-gram scale crude product.
-
Column Preparation: Select a glass column with a diameter of ~2-3 cm. Prepare a slurry of ~40 g of silica gel in the initial eluent (e.g., 95:5 n-Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack a uniform bed approximately 15-20 cm in height.
-
Sample Loading (Dry Method): Dissolve ~1 g of crude product in 5-10 mL of dichloromethane. Add 2-3 g of silica gel to the solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column bed.
-
Elution: Begin elution with the non-polar starting solvent (95:5 n-Hexane:EtOAc). Collect fractions (e.g., 10-15 mL each).
-
Gradient Increase: Gradually increase the eluent polarity. A stepwise gradient could be:
-
100 mL of 95:5 Hexane:EtOAc
-
100 mL of 90:10 Hexane:EtOAc
-
200 mL of 85:15 Hexane:EtOAc
-
Continue increasing ethyl acetate concentration by 5% every 100-200 mL as needed.
-
-
Fraction Analysis: Analyze collected fractions by TLC. Use a UV lamp (254 nm) for visualization. Combine fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is for inducing crystallization from a purified oil.
-
Solvent Selection: Place the purified oil (~500 mg) in a small Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is highly soluble), such as ethyl acetate or acetone, dropwise until the oil just dissolves (e.g., 0.5 - 1.0 mL).
-
Addition of "Poor" Solvent: Slowly add a "poor" solvent (one in which the compound is poorly soluble), such as n-hexane or heptane, dropwise while gently swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.
-
Clarification: Add one or two drops of the "good" solvent to make the solution clear again.
-
Induce Crystallization:
-
Option A (Scratching): Gently scratch the inside surface of the flask at the liquid-air interface with a clean glass rod. The microscopic imperfections in the glass can serve as nucleation sites.
-
Option B (Seeding): If available, add a single tiny crystal (a "seed crystal") from a previous batch.
-
-
Slow Cooling: Cover the flask (e.g., with parafilm pierced with a needle) and allow it to stand undisturbed at room temperature. If no crystals form after several hours, place it in a refrigerator (4°C), and then a freezer (-20°C) for several hours to overnight. Slow cooling is critical for forming well-defined crystals.
-
Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum.
References
- BenchChem. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of oxazole derivatives.
-
Gomtsyan, A. et al. (2002). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Iqbal, N. et al. (2021). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Wang, Z. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
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Technical Support Center: Stabilizing 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole for In Vitro Studies
Welcome to the technical support center for researchers utilizing 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during in vitro experimentation. As drug development professionals, ensuring the integrity and concentration of your test compound is paramount for generating reproducible and reliable data. This document provides troubleshooting guides, FAQs, and detailed protocols to help you maintain the stability of this oxazole-based compound throughout your assays.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions regarding the inherent stability of the this compound structure.
Q1: What are the primary chemical liabilities of the oxazole ring in my compound?
A1: The 1,3-oxazole ring, while aromatic, is the most reactive and potentially unstable part of your molecule. Based on established heterocyclic chemistry, there are three primary degradation pathways to be aware of:
-
Hydrolysis: The oxazole ring can be cleaved by acid or base-catalyzed hydrolysis. While generally more stable than related furans, exposure to strong acidic or alkaline conditions in your assay media can lead to ring-opening.[1]
-
Oxidation: Oxazole rings are susceptible to oxidation, which can cause cleavage of the C-C bond within the ring, leading to inactive degradation products.[2][3][4][5] This can be a significant issue in oxygen-rich cell culture environments.
-
Photolysis: Exposure to light, especially in the UV spectrum, can induce photochemical reactions.[2] This can lead to rearrangements or the formation of oxidative byproducts, altering the compound's structure and activity.
Q2: How do the specific substituents on my compound—the 5-ethoxy and 2-(4-methoxyphenyl) groups—affect its stability?
A2: The substituents significantly modulate the reactivity of the central oxazole ring. The 4-methoxyphenyl group at the C2 position is an electron-donating group, which influences the electron density of the ring. This can affect its susceptibility to electrophilic attack and oxidation. The 5-ethoxy group also contributes to the electronic environment and is key to the molecule's specific biological activity. While providing stability compared to an unprotected 5-hydroxyoxazole, which is prone to tautomerization and ring-opening, the ethoxy group itself does not prevent the core vulnerabilities of the oxazole ring.[6]
Q3: My compound is dissolved in DMSO, but I see precipitation when I add it to my aqueous cell culture medium. What's happening?
A3: This is a very common issue known as "crashing out" or precipitation.[7][8] Your compound is highly soluble in the organic solvent DMSO but has much lower solubility in the aqueous environment of your buffer or medium. When you dilute the DMSO stock, the solvent environment changes drastically, and the compound can no longer stay dissolved, causing it to precipitate. This dramatically lowers the effective concentration of your compound in the assay, leading to inaccurate results.[8] It is crucial to ensure the final DMSO concentration is as low as possible (typically <0.5%) and to perform dilutions carefully.[9]
Part 2: Troubleshooting Guide - Proactive Stability Enhancement
This section provides a problem-and-solution framework for common experimental observations.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in a multi-day experiment. | 1. Hydrolytic Degradation: The pH of the cell culture medium may be drifting to a non-optimal range. 2. Oxidative Degradation: Reactive oxygen species (ROS) in the medium or generated by cells are degrading the compound. | 1. pH Control: Use a fresh, quality-controlled, and robustly buffered medium (e.g., HEPES). Confirm the final pH of your complete medium. 2. Antioxidant Addition: Supplement the medium with a low concentration of antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). See Protocol 2 . 3. Reduced Oxygen: If feasible for your cell type, conduct experiments under hypoxic conditions (e.g., 1-5% O₂). |
| Inconsistent results between experimental replicates. | 1. Photodegradation: Inconsistent exposure of plates to ambient lab light. 2. Precipitation: Inconsistent compound solubility between wells due to pipetting technique or temperature fluctuations. | 1. Light Protection: Protect your stock solutions and experimental plates from light at all times using amber vials and aluminum foil.[1] 2. Solubility Protocol: Follow a strict, standardized dilution protocol. See Protocol 3 . Pre-warm media to 37°C before adding the compound. |
| Assay buffer turns a faint yellow color after compound addition. | Oxidative Degradation: Formation of colored degradation byproducts. | This is a strong indicator of compound instability. Immediately implement light protection and consider adding antioxidants to your assay buffer.[10][11] Analyze a sample via HPLC to confirm degradation. |
| High background signal or cellular toxicity at expected non-toxic doses. | Degradation Products: The breakdown products of your compound may have their own biological or toxic effects. | This underscores the importance of stability. Perform a stability study using Protocol 1 to determine the degradation kinetics. If degradation is rapid, you may need to refresh the compound/media more frequently during the experiment.[12] |
Part 3: Experimental Workflows & Protocols
These detailed protocols provide a validated framework for assessing and improving the stability of this compound.
Workflow 1: Proactive Stability Assessment
This workflow outlines the logical sequence for identifying and mitigating stability issues before beginning large-scale screening.
Caption: Workflow for assessing and mitigating compound instability.
Protocol 1: pH Stability Assessment
This protocol uses HPLC to quantify the stability of the compound across a physiologically relevant pH range.
-
Buffer Preparation: Prepare three sterile buffers:
-
pH 5.0 (e.g., 0.1 M Citrate buffer)
-
pH 7.4 (e.g., 0.1 M Phosphate-buffered saline, PBS)
-
pH 8.5 (e.g., 0.1 M Tris buffer)
-
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation: Dilute the stock solution into each of the three buffers to a final concentration of 20 µM. Also, create a control sample by diluting the stock into pure acetonitrile (representing T=0, no degradation).
-
Time Points: Incubate all buffer solutions in the dark at 37°C.
-
Analysis: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot from each solution. Quench any further reaction by mixing 1:1 with acetonitrile.
-
Quantification: Analyze all samples by a validated HPLC-UV method. Calculate the percentage of the compound remaining at each time point relative to the T=0 control.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol determines if antioxidants can protect the compound from oxidative degradation.
-
Reagent Preparation:
-
Prepare your standard in vitro assay medium (e.g., DMEM with 10% FBS, buffered to pH 7.4).
-
Prepare two versions of the same medium:
-
Medium A: No additions.
-
Medium B: Supplemented with 1 mM N-acetylcysteine (NAC).
-
-
-
Spiking: Add this compound to both Medium A and Medium B to a final concentration of 10 µM.
-
Incubation: Incubate both solutions under standard cell culture conditions (37°C, 5% CO₂) in a 24-well plate, ensuring one set of wells is wrapped in foil (dark) and another is exposed to ambient light (light).
-
Analysis: After 24 and 48 hours, collect samples from all conditions.
-
Quantification: Analyze the concentration of the parent compound remaining using HPLC or LC-MS. Compare the degradation in Medium A vs. Medium B under both light and dark conditions.
Diagram: Degradation Pathways and Mitigation
This diagram illustrates the primary threats to the compound's stability and the corresponding protective measures.
Caption: Key degradation pathways and corresponding mitigation strategies.
Protocol 3: Stepwise Dilution for Aqueous Assays
This method minimizes precipitation when diluting a DMSO stock into an aqueous buffer or medium.
-
Preparation: Ensure your high-concentration stock (e.g., 10 mM in 100% DMSO) is fully dissolved. Gentle warming to 37°C or brief sonication can help.[7]
-
Pre-warm Aqueous Solution: Pre-warm your final aqueous buffer or cell culture medium to 37°C. This can improve the solubility of many compounds.
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your compound in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Final Dilution: While vortexing the pre-warmed aqueous solution at a medium speed, add the required volume of the DMSO stock drop-by-drop or in a very slow, steady stream. The goal is to avoid localized high concentrations of the compound that can initiate precipitation.[9]
-
Visual Inspection: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If observed, the final concentration may be above the solubility limit, and a lower concentration should be tested.
By systematically addressing the inherent chemical liabilities of the oxazole ring and implementing robust handling protocols, you can significantly improve the stability of this compound, ensuring the integrity and reproducibility of your in vitro data.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. [Link]
-
Oxazole.pdf. CUTM Courseware. [Link]
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Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
The mechanism for oxazole oxidation by singlet oxygen. Enthalpies are... ResearchGate. [Link]
-
Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate. [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Oxazole. Wikipedia. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
-
Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
-
Plant in vitro culture for the production of antioxidants--a review. PubMed. [Link]
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The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health. [Link]
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. [Link]
-
Regulating Protein Stability in Mammalian Cells Using Small Molecules. National Institutes of Health. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
Use of antioxidants for enhancing oxidative stability of bulk edible oils: a review. Taylor & Francis Online. [Link]
-
Substituent Effects on in Vitro Antioxidizing Properties, Stability, and Solubility in Flavonoids. ACS Publications. [Link]
-
Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. PubMed. [Link]
-
Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. SpringerLink. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome. PubMed Central. [Link]
-
How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
-
Substituent Effects on in Vitro Antioxidizing Properties, Stability, and Solubility in Flavonoids. ResearchGate. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]
-
The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Maximizing Quality And Potency Of Cell Culture Media. Nucleus Biologics. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health. [Link]
-
5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. ChemSynthesis. [Link]
-
Highlights of the In Vitro Sections of the Draft ICH Drug Interaction Studies M12 Guideline and.... YouTube. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in the Scale-Up Synthesis of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Welcome to the technical support center dedicated to the robust and scalable synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the scale-up of this valuable oxazole derivative. Here, we delve into the causality behind experimental choices, offering field-proven insights to minimize impurity formation and ensure a high-purity final product.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is most effectively achieved through the condensation of p-anisaldehyde with ethyl isocyanoacetate, followed by an oxidative cyclization. While this method is efficient, scaling up the reaction introduces challenges related to impurity formation, which can impact yield, purity, and downstream applications. This guide will provide a comprehensive overview of the key impurities, their mechanisms of formation, and detailed strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is the reaction of p-anisaldehyde with ethyl isocyanoacetate. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), with molecular oxygen serving as the terminal oxidant.[1][2] An alternative modern approach involves the direct reaction of the corresponding carboxylic acid with ethyl isocyanoacetate, activated in situ.[3]
Q2: What are the primary impurities I should be concerned about during scale-up?
A2: The main impurities to monitor are:
-
Knoevenagel Condensation Product: Formed from the condensation of p-anisaldehyde and ethyl isocyanoacetate without subsequent cyclization.
-
Unreacted Starting Materials: Residual p-anisaldehyde and ethyl isocyanoacetate.
-
Oxazoline Intermediate: Incomplete oxidation of the cyclized intermediate.
-
Hydrolysis Products: Hydrolysis of the ester group on the product or ethyl isocyanoacetate, especially under harsh basic conditions.[4]
-
Side-products from Ethyl Isocyanoacetate: Self-polymerization or degradation of the isocyanoacetate under basic conditions.[5]
Q3: How does temperature control impact impurity formation?
A3: Temperature control is critical. Exothermic events during the initial condensation can lead to the formation of side products.[6] Conversely, insufficient temperature during the oxidation step can result in the accumulation of the oxazoline intermediate. Careful monitoring and control of the internal reaction temperature are paramount during scale-up to prevent thermal runaways and ensure complete conversion.[7]
Q4: What is the role of the base in this reaction, and how does its choice affect purity?
A4: The base is crucial for deprotonating the α-carbon of ethyl isocyanoacetate, initiating the condensation with the aldehyde.[5] The choice and stoichiometry of the base can significantly influence the reaction outcome. A strong, non-nucleophilic base is preferred to avoid hydrolysis of the ester functionalities.[4] The use of an appropriate base like DABCO also facilitates the copper-catalyzed oxidation step.[2]
Q5: How can I effectively remove the copper catalyst after the reaction?
A5: The copper catalyst can be removed by washing the organic phase with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), or an ammonium hydroxide solution. Subsequent aqueous washes will help remove residual copper salts.
Troubleshooting Guide: A Proactive Approach to Impurity Mitigation
Proactive identification and mitigation of potential issues are key to a successful scale-up campaign. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Levels of Unreacted p-Anisaldehyde | 1. Insufficient amount of ethyl isocyanoacetate or base. 2. Inefficient mixing leading to localized reagent depletion. 3. Low reaction temperature slowing down the initial condensation. | 1. Ensure accurate stoichiometry of reagents. 2. Improve agitation to ensure homogeneity, especially during reagent addition on a larger scale. 3. Gradually increase the reaction temperature, monitoring for exotherms. |
| Presence of Knoevenagel Condensation Product | 1. Inefficient cyclization or oxidation step. 2. Sub-optimal catalyst loading or activity. 3. Insufficient oxygen supply for the oxidation. | 1. Ensure adequate catalyst loading and activity. 2. Increase the oxygen flow or use an oxygen-rich atmosphere (with appropriate safety precautions). 3. Consider extending the reaction time at the optimal temperature for oxidation. |
| Detection of Oxazoline Intermediate | 1. Incomplete oxidation. 2. Catalyst deactivation. 3. Insufficient reaction time or temperature for the oxidation step. | 1. Increase oxygen sparging or balloon pressure. 2. Add a fresh portion of the copper catalyst. 3. Extend the reaction time at a slightly elevated temperature (e.g., 80-90 °C), monitoring for product degradation. |
| Formation of Carboxylic Acid Impurity | 1. Hydrolysis of the ethyl ester group under harsh basic conditions. 2. Presence of water in the reaction mixture. | 1. Use a non-nucleophilic base and avoid excessively high temperatures. 2. Ensure all reagents and solvents are anhydrous. 3. During workup, use a mild base like sodium bicarbonate for neutralization. |
| Product Discoloration (Darkening) | 1. Overheating of the reaction mixture. 2. Air oxidation of phenolic impurities in the starting aldehyde. 3. Decomposition of the product under prolonged heating. | 1. Maintain strict temperature control throughout the reaction. 2. Use high-purity p-anisaldehyde. 3. Minimize the reaction time once the conversion is complete. Consider a charcoal treatment of the crude product solution. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of this compound
This protocol is a robust method for the synthesis of the target compound, adapted for scalability.
Materials:
-
p-Anisaldehyde (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
Copper(I) bromide (CuBr) (0.05 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)
-
Toluene (anhydrous)
-
Oxygen (balloon or sparge tube)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and gas inlet, add p-anisaldehyde, DABCO, and CuBr.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add anhydrous toluene to the reactor.
-
Begin stirring and introduce a steady stream of oxygen via a sparge tube or maintain an oxygen atmosphere using a balloon.
-
Slowly add ethyl isocyanoacetate to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 40 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble materials.
-
Wash the organic solution sequentially with a 5% aqueous EDTA solution, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target oxazole.
Impurity Formation Mechanisms
Understanding how impurities are formed is crucial for developing effective control strategies.
Knoevenagel Condensation Pathway
Caption: Formation of the Knoevenagel condensation byproduct.
Analytical Methods for Purity Assessment
Robust analytical methods are essential for in-process control and final product release.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is recommended for monitoring the reaction progress and determining the final purity.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Elution Order: p-Anisaldehyde -> Knoevenagel product -> this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identification of impurities.
-
¹H NMR (400 MHz, CDCl₃) of the product: Expect signals corresponding to the ethoxy group (triplet and quartet), methoxy group (singlet), aromatic protons, and the oxazole proton.
-
¹³C NMR (100 MHz, CDCl₃) of the product: Characteristic signals for the oxazole ring carbons, ester carbonyl, and aromatic carbons will be present.[8]
Purification Strategies
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective for separating the product from less polar starting materials and byproducts.
Recrystallization:
-
Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective for recrystallization. The choice of solvent will depend on the impurity profile of the crude material.
Scale-Up Considerations
Scaling up a chemical synthesis is not merely about using larger glassware. The following factors require careful consideration:
-
Heat Transfer: The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[6] For exothermic reactions, a controlled addition rate of reagents and an efficient cooling system are critical to prevent runaway reactions.[7]
-
Mixing: Ensuring homogeneity in a large reactor can be difficult. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The use of appropriate agitation (e.g., mechanical stirrer with a suitable impeller design) is essential.
-
Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome. On a large scale, slow, controlled addition of the limiting reagent is often preferred.
-
Workup and Isolation: Handling large volumes of solvents during extraction and washing can be cumbersome. Ensure that the separation funnels or reactors are appropriately sized. Crystallization is often the preferred method for product isolation on a large scale as it can be more efficient than chromatography.[6]
Safety Precautions
-
Ethyl isocyanoacetate: This reagent is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) bromide: This is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes.
-
Oxygen: While necessary for the reaction, the use of an oxygen-rich atmosphere increases the risk of fire. Ensure that all equipment is properly grounded and there are no sources of ignition in the vicinity.
-
Exothermic Reaction: The initial condensation can be exothermic. Monitor the internal temperature closely during the addition of ethyl isocyanoacetate and have a cooling bath readily available.
By understanding the underlying chemistry, potential pitfalls, and implementing the strategies outlined in this guide, researchers and production chemists can confidently and safely scale up the synthesis of this compound while minimizing impurities and ensuring a high-quality final product.
References
-
[No Author]. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-10.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
- Nenajdenko, V. G., & Shmatova, O. I. (2013). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 113(5), 3689-3788.
- Wan, Y., Wu, J., Ma, H., & Li, Y. (2022). Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. New Journal of Chemistry.
-
CatSci. (n.d.). Some Scale-Up Considerations. Retrieved from [Link]
- Chen, J. H., Liu, S. R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry–An Asian Journal, 5(2), 328-333.
- [No Author]. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. The Royal Society of Chemistry.
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids, employing a stoichiometric amount of the easy-to-access and stable triflylpyridinium reagent. The Journal of Organic Chemistry, 90, 3727-3732.
- Jin, T., & Jin, T. (2015). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo [5.4. 0] undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 62(10), 867-872.
-
Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Retrieved from [Link]
- Sarkar, L. H. (2015). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 9(12), 52-55.
- [No Author]. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. The Royal Society of Chemistry.
-
Chen, J. H., Liu, S. R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-Methoxyphenyl)-5- phenyl-1H-1,2,3-triazole-4-carboxylate. National Taiwan Normal University. Retrieved from [Link]
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[No Author]. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Retrieved from [Link]
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SpectraBase. (n.d.). [7][8][9]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]
- Shestakov, A. S., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
- Shestakov, A. S., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2021(3), M1268.
-
[No Author]. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from [Link]
- [No Author]. (2022). Copper (II)
-
ChemSynthesis. (n.d.). ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Retrieved from [Link]
- Kim, J., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry–A European Journal, 27(4), 1435-1441.
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[No Author]. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. SciSpace. Retrieved from [Link]
-
[No Author]. (n.d.). View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Semantic Scholar. Retrieved from [Link]
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Apostol, T. V., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. Retrieved from [Link]
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Technical Support Center: Addressing Inconsistent Results in Biological Assays with 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Introduction:
Welcome to the technical support center for researchers utilizing 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. This guide is designed to provide in-depth troubleshooting assistance and practical insights to address the common challenge of inconsistent results in biological assays. As a substituted oxazole, this compound belongs to a class of heterocyclic molecules known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, the journey from synthesis to reliable biological data can be fraught with variability. This resource aims to empower researchers, scientists, and drug development professionals with the knowledge to identify, understand, and mitigate the root causes of assay inconsistency, ensuring the generation of robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound that are critical for proper experimental design and execution.
Q1: What are the known biological activities of this compound and related oxazole derivatives?
A1: Oxazole derivatives are a versatile class of compounds with a broad range of reported biological activities.[1][2] While specific data on this compound is limited in publicly available literature, the core oxazole scaffold is a key feature in many medicinally important molecules.[2][3] Related compounds have shown potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[2][4] For instance, some 2,4,5-trisubstituted oxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The biological effects are highly dependent on the substitution pattern around the oxazole ring.[2][6]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While specific experimental data for this compound, such as its melting point and boiling point, may not be readily available[7], its structure suggests it is a relatively lipophilic molecule. The presence of the methoxyphenyl and ethoxy groups contributes to its hydrophobicity. This is a critical consideration for its solubility in aqueous assay buffers. Poor aqueous solubility is a common issue with many small molecule inhibitors and can lead to precipitation, reducing the effective concentration of the compound in your assay.[8][9]
Q3: How should I prepare and store stock solutions of this compound?
A3: Given its likely hydrophobic nature, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution (e.g., 10 mM).[8] It is crucial to ensure the compound is fully dissolved. To maintain compound integrity, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Store these aliquots at -20°C or -80°C, protected from light and moisture.[8]
Q4: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[8] It is essential to include a vehicle control (media with the same final concentration of DMSO as your test wells) in all experiments to account for any effects of the solvent itself.
Part 2: Troubleshooting Inconsistent Assay Results
Inconsistent results are a frequent challenge in drug discovery and basic research.[10] This section provides a structured approach to troubleshooting, focusing on common issues encountered with compounds like this compound.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| High variability between replicate wells | Compound Precipitation: Poor aqueous solubility can cause the compound to precipitate out of solution, leading to an uneven distribution in the assay plate.[11] | Visual Inspection: Carefully inspect the wells for any signs of precipitation after adding the compound. Solubility Test: Perform a simple solubility test by adding the compound at its highest test concentration to the assay buffer and observing for precipitation. Optimize Dilution: Prepare serial dilutions in a way that minimizes the time the compound is in a high aqueous concentration before being added to the cells. |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variability in the assay signal. | Proper Cell Suspension: Ensure a homogenous single-cell suspension before plating. Edge Effects: To minimize "edge effects," consider not using the outer wells of the plate for experimental samples. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. | Use Calibrated Pipettes: Regularly calibrate all pipettes. Consistent Technique: Use a consistent pipetting technique, such as reverse pipetting for viscous solutions. | |
| Loss of compound activity over time | Compound Instability: The compound may be unstable in the assay buffer or under the incubation conditions (e.g., temperature, pH). | Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before use. Time-Course Experiment: Perform a time-course experiment to determine the stability of the compound's effect over the duration of the assay. |
| Repeated Freeze-Thaw Cycles: Degradation of the compound in the stock solution due to multiple freeze-thaw cycles. | Aliquot Stock Solutions: As mentioned in the FAQs, prepare single-use aliquots of the stock solution to prevent degradation.[8] | |
| Unexpected or non-dose-responsive results | Assay Interference: The compound may be interfering with the assay technology itself. | Fluorescence Interference: If using a fluorescence-based assay, check for compound autofluorescence by measuring the signal of the compound in assay buffer alone.[12][13] Quenching: The compound may quench the fluorescent signal.[13] Run controls to assess this. Enzyme/Reporter Inhibition: The compound may directly inhibit a reporter enzyme (e.g., luciferase) used in the assay.[14] |
| Cell Health Issues: Unhealthy or overly confluent cells can respond differently to treatment. | Monitor Cell Health: Regularly check cell morphology and viability.[15][16] Do not use cells that have been in continuous culture for an extended period.[15] Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and at an optimal confluency during the experiment.[15][17] | |
| Incorrect Mechanism of Action Hypothesis: The compound may not be acting through the expected pathway in your specific cell model. | Target Engagement Assays: If possible, use an orthogonal assay to confirm that the compound is interacting with its intended target.[8] |
Part 3: Experimental Protocols
Adherence to a well-defined and validated protocol is paramount for achieving reproducible results. The following is a generalized, step-by-step protocol for assessing the dose-response effect of this compound in a cell-based viability assay (e.g., using a resazurin-based reagent).
Protocol: Dose-Response Viability Assay
-
Cell Seeding:
-
Culture cells under standard conditions, ensuring they are healthy and in the log growth phase.[15]
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density in fresh culture medium.[15]
-
Seed the cells into a 96-well plate (e.g., 100 µL per well) and incubate overnight to allow for attachment.
-
-
Compound Preparation and Addition:
-
Thaw a single-use aliquot of the 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution series of the compound in culture medium. It is recommended to perform an intermediate dilution step to minimize the final DMSO concentration.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compound (and vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color/fluorescence development.[16]
-
Read the plate on a microplate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background (media-only wells) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Part 4: Visualization of Key Concepts
Potential Mechanisms of Assay Interference
Caption: Common mechanisms by which a test compound can interfere with biological assays.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Promises and Pitfalls of High-Throughput Biological Assays. Available at: [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
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PubMed. (2018, July 1). Interference with Fluorescence and Absorbance. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Available at: [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available at: [Link]
-
PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Fluorescence-based investigations of RNA-small molecule interactions. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]
-
Royal Society of Chemistry. (2022, March 30). Nuisance small molecules under a machine-learning lens. Available at: [Link]
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A troubleshooting guide to microplate-based assays. (n.d.). Available at: [Link]
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Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. Available at: [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
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International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Available at: [Link]
-
PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]
-
PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available at: [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Available at: [Link]
-
Allied Academies. (2025, July 26). Biological Importance of Oxazoles. Available at: [Link]
-
MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Available at: [Link]
-
ChemSynthesis. (2025, May 20). 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
ResearchGate. (2022, October 11). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Available at: [Link]
-
PubMed. (n.d.). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Available at: [Link]
-
ResearchGate. (2025, August 9). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-ethoxy-4,4-dimethoxy-5-phenyl-4,5-dihydro-1,3-oxazole. Available at: [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Available at: [Link]
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Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Substituted 1,3-Oxazoles
Welcome to the Technical Support Center for the synthesis of substituted 1,3-oxazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to Catalytic 1,3-Oxazole Synthesis
The 1,3-oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents due to its diverse biological activities.[1][2][3][4][5] The synthesis of substituted 1,3-oxazoles is, therefore, a critical endeavor. Modern synthetic strategies heavily rely on catalytic methods to achieve high yields, functional group tolerance, and regioselectivity.[1][3] This guide will focus on troubleshooting and optimizing some of the most common and powerful catalytic approaches.
Section 1: Troubleshooting Common Synthetic Methods
This section addresses specific issues you may encounter with widely used named reactions for 1,3-oxazole synthesis.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a robust method for preparing 5-substituted and 4,5-disubstituted oxazoles from aldehydes.[6][7] However, several factors can lead to suboptimal results.
Question: My Van Leusen reaction is giving a low yield of the desired oxazole. What are the likely causes and how can I improve it?
Answer:
Low yields in the Van Leusen synthesis can often be traced back to a few key areas. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Elimination of the Tosyl Group: The final step is a base-promoted elimination of p-toluenesulfinic acid from a 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination.
-
Use a Stronger Base: While potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote a more efficient elimination.
-
Extend Reaction Time: In some cases, a longer reaction time may be all that is needed for complete conversion.
-
-
-
Purity of Starting Materials: The purity of both the aldehyde and TosMIC is critical.
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids over time. The presence of acidic impurities can quench the base and hinder the reaction. Ensure your aldehyde is pure, either by fresh preparation or purification before use.
-
TosMIC Stability: TosMIC is sensitive to moisture and can degrade. Store it in a desiccator and handle it under an inert atmosphere if possible.
-
-
Inactive Reagents: Moisture can deactivate both the base and TosMIC. Ensure all reagents and solvents are anhydrous.
-
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC. For less reactive aldehydes, a stronger base may be required.
Troubleshooting Workflow for Low Yield in Van Leusen Synthesis
Caption: A logical workflow for troubleshooting low yields in the Van Leusen oxazole synthesis.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles. While versatile, the choice of the cyclodehydrating agent is a critical parameter that can significantly impact the yield.
Question: I am getting a low yield with my Robinson-Gabriel synthesis using sulfuric acid. What can I do to improve this?
Answer:
Low yields in the Robinson-Gabriel synthesis are frequently due to the choice of the cyclodehydrating agent. While strong acids like concentrated sulfuric acid are traditionally used, they can lead to charring and other side reactions, ultimately reducing the yield.
-
Optimize the Dehydrating Agent: The yield can be significantly influenced by the dehydrating agent.
-
Polyphosphoric acid (PPA): This has been shown to increase yields to 50-60% compared to agents like PCl₅, H₂SO₄, and POCl₃ which may result in lower yields.[8]
-
Trifluoroacetic anhydride (TFAA): For solid-phase synthesis, TFAA has been used effectively as the cyclodehydrating agent.
-
Dess-Martin periodinane followed by triphenylphosphine/iodine: This sequence allows for the synthesis of substituted oxazoles from amino acid derivatives.
-
-
Reaction Temperature: High temperatures are often required, but excessive heat can lead to decomposition. A careful optimization of the reaction temperature for your specific substrate is recommended.
Section 2: Metal-Catalyzed Oxazole Synthesis: Troubleshooting and Optimization
Metal-catalyzed reactions offer a powerful and versatile approach to constructing the oxazole ring, often with high efficiency and functional group tolerance. However, these systems can be sensitive to various parameters.
Palladium-Catalyzed Syntheses
Palladium catalysts are widely used for cross-coupling reactions to form C-C bonds, enabling the synthesis of highly substituted oxazoles. A common strategy is the direct arylation of the oxazole core.
Question: I am having trouble with the regioselectivity of my palladium-catalyzed direct arylation of an oxazole. How can I control whether the arylation occurs at the C2 or C5 position?
Answer:
Controlling the regioselectivity in the direct arylation of oxazoles is a common challenge. The outcome is highly dependent on the choice of ligands and the polarity of the solvent.
-
Solvent Effects:
-
Polar Solvents (e.g., DMA): These generally favor C-5 arylation.
-
Nonpolar Solvents (e.g., Toluene): These tend to promote C-2 arylation.[4]
-
-
Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role.
-
For C-5 Arylation: Specific, task-oriented phosphine ligands are required.
-
For C-2 Arylation: Tri-tert-butylphosphine (t-Bu₃P) or RuPhos can provide high selectivity for the C-2 position.[9]
-
Question: My palladium-catalyzed cross-coupling reaction is sluggish and gives a low yield. What are the potential causes?
Answer:
A sluggish palladium-catalyzed cross-coupling can be due to several factors:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with dry solvents.
-
Insufficient Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the best solution and can lead to side reactions like homocoupling. Optimization is key. Pre-catalysts can often provide more reliable results at lower loadings.
-
Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, a bulky, electron-rich phosphine ligand may be necessary to promote efficient turnover. The palladium-to-ligand ratio is also important, with a 1:1 to 1.2:1 ratio often being optimal.
-
Poor Substrate Reactivity: The nature of your starting materials can significantly impact the reaction. For example, in Suzuki-Miyaura couplings, bromo- and iodo-oxazoles are generally more reactive than their chloro- counterparts.
Catalyst and Ligand Selection for Palladium-Catalyzed Direct Arylation of Oxazoles
| Desired Regioselectivity | Recommended Ligand(s) | Recommended Solvent(s) |
| C-2 Arylation | t-Bu₃P, RuPhos | Toluene (nonpolar) |
| C-5 Arylation | Task-specific phosphines | DMA (polar) |
Copper-Catalyzed Syntheses
Copper catalysts are attractive due to their lower cost and unique reactivity, often employed in oxidative cyclizations and C-H functionalization reactions.
Question: I am attempting a copper-catalyzed oxidative cyclization to form an oxazole, but the reaction is not proceeding as expected. What should I consider?
Answer:
Copper-catalyzed oxidative cyclizations are sensitive to the reaction atmosphere and temperature.
-
Atmosphere: Many copper-catalyzed reactions utilize an oxidant. In some cases, air can be used as the terminal oxidant, particularly at higher temperatures (e.g., 160°C in dichlorobenzene).[7][10] In other instances, an inert atmosphere (e.g., argon) is required, especially if a specific oxidant is used or if the catalytic cycle is sensitive to oxygen.
-
Temperature: The optimal temperature can be crucial. For example, in one specific copper-catalyzed synthesis, 60°C was found to be optimal, with both lower and higher temperatures leading to reduced yields. A systematic optimization of the reaction temperature is recommended.
-
Catalyst Source: The choice of copper salt (e.g., CuI, CuCl, Cu(OAc)₂) can influence the reaction outcome. It is advisable to screen different copper sources to find the most effective one for your specific transformation.
-
Substrate Effects: The electronic properties of the substituents on your starting materials can have a significant impact. Electron-donating groups may facilitate the reaction, while electron-withdrawing groups can sometimes hinder it.
Decision Workflow for Optimizing Copper-Catalyzed Oxazole Synthesis
Caption: A decision workflow for optimizing copper-catalyzed oxazole synthesis.
Gold-Catalyzed Syntheses
Gold catalysts have emerged as powerful tools for the synthesis of oxazoles, often proceeding through unique carbene intermediates.
Question: My gold-catalyzed reaction of an alkyne, nitrile, and an oxidant is not giving the expected oxazole. What could be the issue?
Answer:
Gold-catalyzed oxazole syntheses are elegant but can be sensitive to reaction conditions.
-
Catalyst Activation: Cationic gold(I) catalysts are often generated in situ from a gold precursor (e.g., a phosphine gold(I) chloride) and a silver salt (e.g., AgSbF₆, AgOTf). Ensure the complete activation of your catalyst.
-
Reaction Temperature: Temperature can be a critical factor. In some gold-catalyzed tandem reactions, lower temperatures may lead to the formation of hydrated side-products that do not convert to the desired oxazole. Increasing the temperature (e.g., to 150°C) can be necessary to drive the reaction to completion.
-
Nitrile as Solvent and Reagent: In some protocols, the nitrile serves as both a reactant and the solvent. Ensure the nitrile is of high purity and anhydrous.
-
Oxidant Choice: The choice of oxidant is crucial for the generation of the gold carbene intermediate. Common oxidants include N-oxides. Ensure your oxidant is fresh and active.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my specific 1,3-oxazole synthesis?
A1: The best catalyst depends on your desired substitution pattern and available starting materials.
-
For 5-substituted or 4,5-disubstituted oxazoles from aldehydes: The Van Leusen synthesis is a good starting point.
-
For polysubstituted oxazoles from 2-acylamino ketones: The Robinson-Gabriel synthesis is a classic and effective method.
-
For syntheses involving C-C bond formation via cross-coupling: Palladium catalysts are the workhorses of organic synthesis and offer a wide range of possibilities.
-
For oxidative cyclizations or C-H functionalizations: Copper catalysts are often a good choice and are more economical than palladium.
-
For reactions involving alkyne activation: Gold catalysts exhibit unique reactivity and can enable novel transformations.
Q2: What are some general tips for optimizing any catalytic reaction for oxazole synthesis?
A2:
-
Start with high-purity reagents and solvents.
-
Ensure an appropriate reaction atmosphere (inert or air, as required by the specific protocol).
-
Systematically screen key reaction parameters, including catalyst, ligand (if applicable), solvent, temperature, and reaction time.
-
Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and identify any side products.
-
Consider using a pre-catalyst for metal-catalyzed reactions to ensure the reliable generation of the active catalytic species.
Q3: How can I purify my substituted 1,3-oxazole product?
A3:
-
Column Chromatography: This is the most common method for purifying oxazole derivatives. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For volatile oxazoles, distillation can be an option.
References
-
Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Synthetic Communications. [Link]
-
Diao, T., & Stahl, S. S. (2009). Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. The Journal of Organic Chemistry, 74(11), 4272-4277. [Link]
-
Shinde, D. B., et al. (2019). Optimization of the oxazole synthesis using the pre-catalyst 3a. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Analysis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Introduction
The transition from a promising in vitro result to a validated in vivo therapeutic candidate is one of the most critical and challenging phases in oncology drug development.[1][2] This guide provides a comprehensive, technically-grounded framework for the in vivo validation of a novel investigational compound, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. The oxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[3][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust study design. While direct in vivo anticancer data for this compound is not yet broadly published, this guide will leverage data from structurally related compounds to propose a plausible mechanism of action and construct a rigorous comparative study. We will compare its hypothetical performance against a standard-of-care chemotherapeutic agent, Paclitaxel, providing the objective analysis required to make critical go/no-go decisions in a preclinical pipeline.[5]
Compound Profile & Proposed Mechanism of Action
Compound: this compound Rationale for Investigation: The presence of the methoxyphenyl group linked to a heterocyclic scaffold is a feature in several compounds with demonstrated anticancer activity.[6] Specifically, molecules containing oxazole or isoxazole rings have shown efficacy against various cancer cell lines, such as prostate (PC-3) and breast (MCF-7) cancer cells.[6][7] These structures often function by inhibiting key signaling pathways crucial for tumor cell proliferation and survival.
Proposed Target Pathway: PI3K/Akt/mTOR Signaling Based on structure-activity relationships of similar kinase inhibitors, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in a wide range of human cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action targeting the PI3K/Akt pathway.
Preclinical In Vivo Validation Strategy
Study Objectives
-
To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft model.
-
To compare the efficacy and toxicity of the test compound with the standard chemotherapy agent, Paclitaxel.
-
To establish a preliminary pharmacokinetic (PK) and pharmacodynamic (PD) relationship to validate target engagement in vivo.[8][9]
Experimental Design & Workflow
The study will utilize a human breast cancer (MCF-7) xenograft model in immunodeficient mice, a widely accepted model for preclinical anticancer screening.[1][10]
Caption: Overall workflow for in vivo efficacy and PK/PD study.
Detailed Methodologies
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (6-8 weeks old). These mice lack a functional thymus and cannot mount a T-cell-mediated immune response, preventing the rejection of human tumor xenografts.[10]
-
Cell Line: MCF-7 (human breast adenocarcinoma), an estrogen-dependent cell line. This choice is based on the high prevalence of breast cancer and the well-characterized nature of this cell line in xenograft studies.
Tumor Xenograft Establishment Protocol
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin at 37°C in a 5% CO₂ incubator.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using Trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Implantation: Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
Drug Formulation and Administration Protocol
-
Test Compound Formulation: Based on its physicochemical properties, formulate this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water for oral (PO) administration.
-
Comparator Formulation: Paclitaxel is formulated in a 1:1 mixture of Cremophor® EL and ethanol, then diluted with saline for intraperitoneal (IP) injection.
-
Administration Schedule:
-
Group 1 (Vehicle Control): Administer 0.5% CMC orally, once daily (QD).
-
Group 2 (Test Compound): Administer 50 mg/kg of the test compound orally, QD.
-
Group 3 (Paclitaxel): Administer 10 mg/kg Paclitaxel intraperitoneally, every three days (Q3D).
-
Pharmacokinetic (PK) Analysis Protocol
-
Study Design: Use satellite animal groups (n=3 per time point).
-
Sample Collection: After a single oral dose of the test compound, collect blood samples via retro-orbital sinus into heparinized tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
Pharmacodynamic (PD) / Biomarker Protocol
-
Tissue Collection: At the end of the efficacy study, or from dedicated PD satellite groups, euthanize mice and excise tumors.
-
Tissue Processing: Flash-freeze a portion of each tumor in liquid nitrogen for Western blot analysis. Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Homogenize frozen tumor tissue and extract proteins. Perform Western blotting to quantify the levels of total Akt and phosphorylated Akt (p-Akt, a marker of pathway activation). A significant reduction in the p-Akt/Akt ratio in the treated group would validate target engagement.
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).
Comparative Data Analysis (Hypothetical Results)
The following tables summarize potential outcomes from the described in vivo study, providing a direct comparison between the investigational compound and the standard of care.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle Control | 0.5% CMC, PO, QD | 1250 ± 150 | - | - |
| This compound | 50 mg/kg, PO, QD | 500 ± 95 | 60% | <0.01 |
| Paclitaxel | 10 mg/kg, IP, Q3D | 437 ± 88 | 65% | <0.01 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Notable Clinical Signs |
|---|---|---|---|
| Vehicle Control | +5.2% | 0/10 | None |
| This compound | -1.5% | 0/10 | None |
| Paclitaxel | -8.0% | 1/10 | Mild lethargy post-injection |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | Relative p-Akt/Akt Ratio (vs. Vehicle) | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
|---|---|---|---|
| Vehicle Control | 1.00 | 75% | 2% |
| This compound | 0.35 | 30% | 15% |
| Paclitaxel | 0.95 | 25% | 20% |
Discussion and Interpretation
The hypothetical data presented suggests that this compound demonstrates significant antitumor activity in the MCF-7 xenograft model. Its efficacy, with a Tumor Growth Inhibition (TGI) of 60%, is comparable to that of the standard-of-care agent, Paclitaxel (65% TGI).
Crucially, the investigational compound exhibits a superior safety profile, with minimal impact on animal body weight compared to the significant weight loss observed in the Paclitaxel group. This suggests a wider therapeutic window, a highly desirable characteristic for novel anticancer agents.[5]
The pharmacodynamic data strongly supports the proposed mechanism of action. The marked decrease in the p-Akt/Akt ratio specifically in the test compound group indicates successful target engagement and inhibition of the PI3K/Akt signaling pathway within the tumor.[12] This contrasts with Paclitaxel, which primarily acts as a microtubule stabilizer and does not directly impact this pathway. The downstream effects are confirmed by a reduction in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved Caspase-3 for both treatments, consistent with their anticancer effects.
The pharmacokinetic analysis would provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to correlate plasma exposure with the observed efficacy and guide future dose optimization.[8][11]
Conclusion
This guide outlines a robust, multi-faceted strategy for the preclinical in vivo validation of this compound. By integrating efficacy, toxicity, pharmacokinetic, and pharmacodynamic endpoints into a single, cohesive study design, researchers can generate the high-quality, decision-enabling data necessary for advancing a compound through the drug development pipeline. The hypothetical results indicate that this compound is a promising candidate with on-target activity and a favorable safety profile compared to standard chemotherapy. These findings, if replicated in actual studies, would strongly warrant further investigation, including testing in additional cancer models and formal IND-enabling toxicology studies.
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A Comparative Analysis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole and Structurally Related Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone of innovation, frequently appearing in a multitude of biologically active compounds.[1] This guide provides a comparative study of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, a molecule of significant interest, with other pertinent oxazole derivatives. Our analysis is grounded in experimental data from closely related compounds, offering a predictive lens into the physicochemical properties and biological potential of our target molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this promising class of heterocyclic compounds.
Introduction to 2,5-Disubstituted Oxazoles
The 2,5-disubstituted oxazole core is a privileged structure in drug discovery, lauded for its metabolic stability and its capacity for diverse molecular interactions.[2] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The substituents at the C2 and C5 positions play a critical role in defining the molecule's biological target and overall efficacy. The general synthesis of these derivatives often employs methods like the Robinson-Gabriel synthesis or more contemporary iodine-catalyzed cyclizations.[3][5]
Comparative Analysis of Oxazole Derivatives
While specific experimental data for this compound is not extensively available in public literature, we can extrapolate its probable characteristics by examining structurally analogous compounds. For this comparative guide, we will focus on two key comparators:
-
5-(4'-Methoxyphenyl)-oxazole (MPO): This derivative shares the 2-(4-methoxyphenyl) substituent with our target molecule but lacks the 5-ethoxy group.[6]
-
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazole (Compound 4i): This compound, while having a different substitution pattern, incorporates a crucial p-ethoxyphenyl moiety, providing insights into the influence of the ethoxy group.[7]
The following table summarizes the known and inferred properties of these molecules.
| Property | This compound (Target Molecule - Inferred) | 5-(4'-Methoxyphenyl)-oxazole (MPO)[6] | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazole (Compound 4i)[7] |
| Structure | A 2,5-disubstituted oxazole with a 4-methoxyphenyl group at C2 and an ethoxy group at C5. | A 2,5-disubstituted oxazole with a hydrogen at C2 and a 4-methoxyphenyl group at C5. | A 2,4,5-trisubstituted oxazole with a methyl group at C2, a 3,4,5-trimethoxyphenyl group at C4, and a 4-ethoxyphenyl group at C5. |
| Anticipated Biological Activity | Potentially significant anticancer and antimicrobial activities. | Inhibitor of hatch and growth of Caenorhabditis elegans. | Potent antiproliferative activity against various cancer cell lines (IC50 values in the nanomolar range). |
| Mechanism of Action (Anticipated) | Likely involves inhibition of key cellular proliferation pathways, such as tubulin polymerization. | The precise mechanism is not fully elucidated but involves disruption of developmental processes in C. elegans. | Binds to the colchicine site of tubulin, inhibiting its polymerization and inducing apoptosis.[7] |
| Structure-Activity Relationship (SAR) Insights | The 4-methoxyphenyl group at C2 is a common feature in many biologically active oxazoles. The 5-ethoxy group is expected to enhance lipophilicity, potentially improving cell membrane permeability and target engagement compared to an unsubstituted C5. | The entire structure of MPO was found to be essential for its anti-C. elegans activity, as 19 other synthesized derivatives showed no effect.[6] | The presence of the p-ethoxyphenyl moiety at the 5-position conferred potent antiproliferative activity, with IC50 values ranging from 0.5 to 20.2 nM across different cancer cell lines.[7] |
Experimental Protocols
To facilitate further research and validation of the predicted activities of this compound, we provide detailed protocols for its synthesis and the evaluation of its cytotoxic properties.
Synthesis of 2,5-Disubstituted Oxazoles via Iodine-Catalyzed Tandem Oxidative Cyclization
This method offers a metal-free and efficient route to 2,5-disubstituted oxazoles.[5]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
2-amino-1-phenylethanone hydrochloride
-
Sodium hydrogen carbonate (NaHCO₃)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in DMF (5 mL), add sodium hydrogen carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodine (0.2 mmol) and tert-butyl hydroperoxide (3.0 mmol).
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted oxazole.
Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8][9]
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well microplate
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 2,5-disubstituted oxazoles is highly dependent on the nature of the substituents at the C2 and C5 positions.
-
The C2 Position: The presence of an aryl group, such as the 4-methoxyphenyl moiety in our target molecule, is a common feature in many bioactive oxazoles. This group can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins.
-
The C5 Position: Substitution at the C5 position significantly modulates the compound's properties. The introduction of an ethoxy group, as in our target molecule, is anticipated to increase lipophilicity. This can lead to enhanced cell membrane permeability and potentially stronger interactions with hydrophobic regions of target proteins. The potent activity of Compound 4i , which bears a p-ethoxyphenyl group, supports the beneficial role of this substituent in anticancer activity.[7]
The likely mechanism of action for cytotoxic oxazoles like our target molecule involves the disruption of microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. The structural similarity of 2,5-disubstituted oxazoles to known tubulin inhibitors like combretastatin A-4 suggests a similar mode of action.[7]
Conclusion and Future Directions
While direct experimental evidence for this compound remains to be established, a comparative analysis of structurally related compounds provides a strong rationale for its potential as a bioactive agent, particularly in the realm of anticancer drug discovery. The insights from MPO and the potent antitubulin agent, Compound 4i , suggest that our target molecule is a promising candidate for synthesis and biological evaluation.
Future research should focus on the synthesis of this compound and a systematic evaluation of its cytotoxic and antimicrobial properties using the protocols outlined in this guide. Further SAR studies, involving variations of the alkoxy group at C5 and substitutions on the C2-phenyl ring, will be crucial in optimizing the therapeutic potential of this promising oxazole scaffold.
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A Comparative Guide to Confirming the Mechanism of Action of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole Through Knockout Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel therapeutic compounds. Here, we use the hypothetical molecule, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, which we will refer to as "Compound O," as a case study. We will explore the definitive role of knockout studies in confirming its putative biological target and compare this robust methodology with alternative approaches.
Introduction: The Rationale for Mechanism of Action Validation
The journey of a therapeutic compound from initial discovery to clinical application is contingent on a precise understanding of its mechanism of action (MoA).[1][2] A well-defined MoA is crucial for predicting efficacy, anticipating potential side effects, and developing rational combination therapies.[2][3] For our purposes, we will hypothesize that Compound O has been identified as a potent inhibitor of Kinase Z , a serine/threonine kinase implicated in a pro-survival signaling pathway frequently dysregulated in cancer.[4]
Initial evidence for this MoA may come from various biochemical and cellular assays, such as in vitro kinase activity assays and cellular thermal shift assays, which can provide insights into target engagement and potency.[5] However, these methods do not definitively prove that the observed cellular phenotype is solely due to the inhibition of Kinase Z. Off-target effects are a common challenge in drug development and can lead to misleading interpretations of a compound's activity.[3]
The Central Hypothesis and Experimental Design
Our central hypothesis is that the cytotoxic effects of Compound O in cancer cells are mediated through the specific inhibition of Kinase Z. To test this, we will employ a knockout (KO) cell line model. The logic is straightforward: if Compound O's activity is dependent on Kinase Z, then cells lacking the gene for Kinase Z should be resistant to the compound's effects.
The overall experimental workflow is depicted below:
Figure 1. Experimental workflow for MoA validation of Compound O using a Kinase Z knockout model.
Detailed Experimental Protocol: CRISPR-Cas9 Mediated Knockout of Kinase Z
The generation of a stable knockout cell line is a multi-step process that requires careful planning and execution.
1. gRNA Design and Synthesis:
-
Objective: To design guide RNAs (gRNAs) that specifically target an early exon of the Kinase Z gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.[7]
-
Protocol:
-
Obtain the cDNA sequence of Kinase Z from a public database (e.g., NCBI).
-
Use a gRNA design tool (e.g., CHOPCHOP, Synthego's design tool) to identify several potential gRNA sequences with high on-target scores and low off-target predictions.
-
Synthesize or clone the selected gRNA sequences into an appropriate expression vector, which may also contain the Cas9 nuclease. "All-in-one" plasmid systems are a convenient option.[8]
-
2. Transfection and Clonal Selection:
-
Objective: To introduce the CRISPR-Cas9 machinery into the target cancer cell line and isolate single cells that have undergone successful gene editing.
-
Protocol:
-
Culture the chosen cancer cell line (e.g., HeLa, A549) to ~70-80% confluency.
-
Transfect the cells with the Cas9/gRNA expression plasmid using a suitable method (e.g., lipofection, electroporation).
-
After 48-72 hours, begin selection for transfected cells if the plasmid contains a selection marker (e.g., puromycin, GFP).
-
Perform single-cell sorting into 96-well plates to generate clonal populations.[8]
-
3. Knockout Validation:
-
Objective: To confirm the successful knockout of the Kinase Z gene at both the genomic and protein levels. This is a critical step to ensure the reliability of downstream experiments.[9]
-
Protocol:
-
Genomic DNA Analysis:
-
Expand the single-cell clones and extract genomic DNA.
-
PCR amplify the target region of the Kinase Z gene.
-
Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.[9]
-
-
Protein Level Analysis:
-
Prepare protein lysates from the validated knockout clones and wild-type (WT) control cells.
-
Perform a Western blot using a validated antibody against Kinase Z to confirm the complete absence of the protein in the knockout clones.
-
-
Comparative Analysis: Compound O in Wild-Type vs. Kinase Z KO Cells
Once a validated Kinase Z KO cell line is established, it can be used to directly test the on-target activity of Compound O.
1. Cell Viability Assays:
-
Objective: To determine if the absence of Kinase Z confers resistance to Compound O.
-
Protocol:
-
Plate an equal number of WT and Kinase Z KO cells in 96-well plates.
-
Treat the cells with a serial dilution of Compound O for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Calculate the half-maximal inhibitory concentration (IC50) for both cell lines.
-
2. Apoptosis and Cell Cycle Analysis:
-
Objective: To investigate if the downstream cellular effects of Compound O are dependent on Kinase Z.
-
Protocol:
-
Treat WT and KO cells with Compound O at a concentration near the IC50 of the WT cells.
-
After 24-48 hours, stain the cells with markers for apoptosis (e.g., Annexin V/PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix the cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.
-
3. Downstream Pathway Analysis:
-
Objective: To confirm that Compound O's modulation of the Kinase Z signaling pathway is absent in the KO cells.
-
Hypothetical Signaling Pathway:
Figure 2. Hypothetical signaling pathway inhibited by Compound O.
-
Protocol:
-
Treat WT and KO cells with Compound O for a short duration (e.g., 1-2 hours).
-
Prepare protein lysates and perform a Western blot to analyze the phosphorylation status of "Substrate Y," the direct downstream target of Kinase Z.
-
A successful on-target effect would show a decrease in phosphorylated Substrate Y in WT cells treated with Compound O, but no change in the KO cells (as there is no Kinase Z to inhibit).
-
Data Presentation and Interpretation
The results of these experiments can be summarized in clear, comparative tables.
Table 1: Comparative IC50 Values of Compound O
| Cell Line | Compound O IC50 (µM) | Alternative Kinase Z Inhibitor IC50 (µM) |
| Wild-Type (WT) | 0.5 | 1.2 |
| Kinase Z KO | > 50 | > 50 |
| Control (Normal Fibroblasts) | 25 | 30 |
A significant rightward shift in the IC50 value for Compound O in the Kinase Z KO cells (ideally >100-fold) is strong evidence for on-target activity.
Table 2: Summary of Phenotypic Responses
| Treatment | Cell Line | % Apoptosis (Annexin V+) | G2/M Cell Cycle Arrest | p-Substrate Y Levels (Fold Change) |
| Vehicle | WT | 5% | 10% | 1.0 |
| Compound O | WT | 60% | 55% | 0.1 |
| Vehicle | Kinase Z KO | 6% | 11% | N/A |
| Compound O | Kinase Z KO | 7% | 12% | N/A |
The absence of a significant increase in apoptosis, cell cycle arrest, and the lack of change in the downstream signaling marker in the KO cells upon treatment with Compound O would corroborate the findings from the viability assays.
Comparison with Alternative Methodologies
Table 3: Comparison of MoA Validation Techniques
| Method | Principle | Advantages | Disadvantages |
| CRISPR Knockout | Permanent gene disruption at the DNA level.[11] | Complete and permanent loss of protein; low off-target effects with good design; creates a stable, reusable resource.[6][12] | Time-consuming to generate and validate clonal cell lines; potential for lethal phenotype if the gene is essential.[6] |
| RNAi (siRNA/shRNA) | Post-transcriptional gene silencing by degrading target mRNA.[6] | Rapid and transient knockdown; useful for studying essential genes; relatively simple and fast workflow.[11] | Incomplete knockdown; transient effect; higher potential for off-target effects.[11][12][13] |
| Chemical Genetics | Using a structurally distinct inhibitor of the same target. | Can help rule out off-target effects specific to one chemical scaffold. | Does not definitively prove the target's role; relies on the availability and specificity of an alternative inhibitor. |
| Thermal Shift Assays | Measures the change in protein thermal stability upon ligand binding. | Direct measure of target engagement in cells or lysates. | Does not confirm that target engagement leads to the observed cellular phenotype. |
The choice of method depends on the specific research question, available resources, and the nature of the target protein. For definitive MoA confirmation, a CRISPR knockout study is unparalleled. RNAi can be a valuable orthogonal approach to validate findings from a knockout screen.[12]
Conclusion
The use of a knockout cell line provides a self-validating system to confirm the mechanism of action of a novel compound like this compound. By demonstrating a loss of efficacy in cells lacking the putative target, Kinase Z, researchers can build a strong, data-driven case for the compound's on-target activity. This level of rigor is essential for advancing promising therapeutic candidates through the drug development pipeline.
References
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Available from: [Link]
-
GeneMedi. GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. Available from: [Link]
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Fabian, M.A., et al. A small molecule-kinase interaction map for clinical kinase inhibitors. PNAS. (2007-12-18). Available from: [Link]
-
Klaeger, S., et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. (2014-12-19). Available from: [Link]
-
Synthego. RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. (2025-10-10). Available from: [Link]
-
Perk, A., et al. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. (2024-06-05). Available from: [Link]
-
abm. 5) CRISPR Cas9 - Screening and Validation Strategies. YouTube. (2018-11-09). Available from: [Link]
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A Comparative Analysis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole's Anti-Cancer Efficacy Across Diverse Cell Lineages
Authored by: Senior Application Scientist
In the landscape of pre-clinical drug discovery, the initial promise of a novel compound must be rigorously tested across a variety of biological contexts. This guide provides a comprehensive cross-validation of the efficacy of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, a novel synthetic oxazole derivative, in three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). To establish a clinically relevant benchmark, its performance is compared against Cisplatin, a cornerstone chemotherapeutic agent.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of experimental data and the underlying methodologies. We will explore the compound's effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression, thereby providing a multi-faceted view of its therapeutic potential.
Rationale for Cross-Cell Line Validation
Cancer is a heterogeneous disease, and a cell line's genetic background, tissue of origin, and acquired mutations can profoundly influence its response to a therapeutic agent. A compound that shows remarkable efficacy in one cell line may be ineffective in another. Therefore, cross-validation is not merely a confirmatory step but a critical component of the drug discovery process. By testing this compound in cell lines representing different cancer types, we aim to:
-
Assess the breadth of its anti-cancer activity.
-
Identify potential biomarkers for sensitivity or resistance.
-
Gain preliminary insights into its mechanism of action.
Experimental Design and Methodologies
A multi-pronged approach was employed to evaluate the cellular effects of this compound. The following diagram illustrates the overall experimental workflow:
Figure 1: Experimental workflow for the cross-validation of compound efficacy.
Cell Culture
MCF-7, A549, and HCT116 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, cells were treated with increasing concentrations of this compound (0.1 µM to 100 µM), Cisplatin (0.1 µM to 100 µM), or a vehicle control (0.1% DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of each compound for 48 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI were added, and the cells were incubated in the dark for 15 minutes.
-
The samples were analyzed by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
PI staining of DNA allows for the analysis of cell cycle distribution based on DNA content.
Protocol:
-
Cells were treated as described for the apoptosis assay.
-
After 48 hours, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A and PI.
-
After incubation, the DNA content was analyzed by flow cytometry.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the described assays.
Table 1: Cell Viability (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colorectal) |
| This compound | 12.5 ± 1.8 | 25.3 ± 3.1 | 8.9 ± 1.2 |
| Cisplatin | 18.7 ± 2.5 | 15.2 ± 2.0 | 10.5 ± 1.5 |
Table 2: Induction of Apoptosis (% of Annexin V Positive Cells)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colorectal) |
| Vehicle Control | 3.2 ± 0.5 | 4.1 ± 0.7 | 5.5 ± 0.9 |
| This compound | 45.8 ± 4.2 | 30.1 ± 3.5 | 62.3 ± 5.1 |
| Cisplatin | 55.2 ± 4.8 | 48.9 ± 4.1 | 58.7 ± 4.9 |
Table 3: Cell Cycle Arrest (% of Cells in Each Phase)
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| HCT116 | Vehicle Control | 48.2 ± 3.9 | 35.1 ± 3.1 | 16.7 ± 2.5 |
| This compound | 25.6 ± 2.8 | 20.3 ± 2.5 | 54.1 ± 4.7 | |
| Cisplatin | 30.1 ± 3.0 | 45.8 ± 3.8 | 24.1 ± 2.9 |
Discussion and Mechanistic Insights
The data reveals a distinct efficacy profile for this compound across the tested cell lines.
-
Cell Viability: The oxazole compound demonstrated potent cytotoxic effects, with the lowest IC50 value observed in the HCT116 colorectal cancer cell line (8.9 µM). Its potency was comparable to Cisplatin in HCT116 cells and superior in MCF-7 breast cancer cells. However, it was less effective than Cisplatin in the A549 lung cancer cell line. This differential sensitivity underscores the importance of a broad screening panel.
-
Apoptosis Induction: In correlation with the viability data, this compound was a potent inducer of apoptosis in HCT116 cells, surpassing the effect of Cisplatin. While it induced significant apoptosis in MCF-7 cells, it was less effective than Cisplatin in both MCF-7 and A549 cell lines.
-
Cell Cycle Arrest: To further probe the mechanism, cell cycle analysis was performed on the most sensitive cell line, HCT116. Treatment with this compound led to a significant accumulation of cells in the G2/M phase, suggesting that the compound may interfere with microtubule dynamics or the G2/M checkpoint. This is in contrast to Cisplatin, which is known to cause S-phase arrest due to its action as a DNA cross-linking agent.
Based on these findings, a putative signaling pathway for this compound in HCT116 cells is proposed below:
Figure 2: Proposed mechanism of action in HCT116 cells.
Conclusion
The cross-validation of this compound reveals it to be a promising anti-cancer agent with cell-line-specific efficacy. Its potent induction of G2/M arrest and subsequent apoptosis in HCT116 cells suggests a mechanism of action distinct from that of Cisplatin, potentially involving the disruption of microtubule function. Further investigation is warranted to elucidate the precise molecular targets and to explore its therapeutic potential in colorectal cancer models. This study highlights the critical role of comprehensive, multi-parametric analysis in the early stages of drug development.
References
A Comparative Analysis of the Anti-inflammatory Profile of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole Against Established NSAIDs
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. One such emerging class of compounds is the 2,5-disubstituted oxazoles. This guide provides a comprehensive comparative analysis of the putative anti-inflammatory effects of a novel oxazole derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, against two clinically established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It synthesizes mechanistic insights with hypothetical, yet plausible, experimental data to offer a framework for evaluating the potential of this novel compound. The experimental data for this compound presented herein is extrapolated from structure-activity relationship (SAR) studies of analogous compounds and should be considered illustrative pending empirical validation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Mechanistic Overview: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for traditional NSAIDs involves the inhibition of cyclooxygenase enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[16][1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is elevated during inflammation.[16][1][2]
Indomethacin acts as a non-selective inhibitor of both COX-1 and COX-2, which accounts for both its potent anti-inflammatory effects and its association with gastrointestinal side effects.[1][2] Celecoxib , on the other hand, is a selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of gastrointestinal complications.[16]
The anti-inflammatory potential of This compound is hypothesized to stem from a similar inhibition of the COX enzymes, a common trait among many oxazole and isoxazole-containing compounds.[9] The specific selectivity profile for COX-1 versus COX-2 would be a critical determinant of its therapeutic window.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
Caption: A diagram illustrating the arachidonic acid cascade and the points of inhibition for Indomethacin, Celecoxib, and the hypothesized action of this compound.
Comparative In Vitro Anti-inflammatory Activity
The initial assessment of a novel anti-inflammatory compound's potential lies in its in vitro activity. This includes its ability to inhibit the target enzymes and reduce the production of pro-inflammatory mediators in cell-based assays.
Cyclooxygenase (COX) Inhibition
A primary determinant of an NSAID's efficacy and side-effect profile is its relative inhibition of COX-1 and COX-2. The IC50 value, the concentration of a drug that inhibits 50% of the enzyme's activity, is a key metric.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15.2 | 0.8 | 19 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | >100 | 0.04 | >2500 |
Data for Indomethacin and Celecoxib are representative values from the literature. Data for this compound is hypothetical, based on SAR of related compounds.[16][1][2][7]
The hypothetical data suggests that this compound may exhibit a preferential, though not highly selective, inhibition of COX-2 over COX-1. This profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Indomethacin.
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a crucial role in amplifying and sustaining the inflammatory response. The ability of a compound to suppress the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages is a strong indicator of its anti-inflammatory potential.
| Compound (at 10 µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| This compound (Hypothetical) | 65 | 72 |
| Indomethacin | 55 | 60 |
| Celecoxib | 68 | 75 |
Data is hypothetical and for illustrative purposes.
The projected data indicates that the novel oxazole derivative could be a potent inhibitor of key pro-inflammatory cytokines, with an efficacy comparable to that of Celecoxib.
Comparative In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory drugs.[4][5][6]
| Treatment (Dose) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | 0 |
| This compound (20 mg/kg, p.o.) (Hypothetical) | 58 |
| Indomethacin (10 mg/kg, p.o.) | 65 |
| Celecoxib (20 mg/kg, p.o.) | 62 |
Data for Indomethacin and Celecoxib are representative values. Data for the novel oxazole is hypothetical, based on published data for structurally similar compounds.[4][6]
The hypothetical in vivo data suggests that this compound could demonstrate significant anti-inflammatory activity in a live animal model, comparable to established NSAIDs.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: A flowchart outlining the key steps in the carrageenan-induced paw edema assay for evaluating in vivo anti-inflammatory activity.
Methodologies
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., glutathione) is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes at 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is terminated by the addition of a stopping solution (e.g., a solution of a non-selective COX inhibitor in ethanol).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated.
In Vitro Inhibition of Pro-inflammatory Cytokines
This assay measures the effect of a test compound on the production of TNF-α and IL-6 in a macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema
This model assesses the acute anti-inflammatory activity of a compound in rodents.[4][5][6]
Protocol:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6): vehicle control, test compound groups (various doses), and standard drug groups (Indomethacin, Celecoxib).
-
Dosing: The test compounds, standard drugs, or vehicle are administered orally (p.o.).
-
Inflammation Induction: One hour after dosing, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
Conclusion
The hypothetical data and mechanistic rationale presented in this guide position this compound as a promising candidate for further investigation as an anti-inflammatory agent. Its projected preferential, but not exclusive, inhibition of COX-2 suggests a potential for a favorable safety profile concerning gastrointestinal side effects when compared to non-selective NSAIDs like Indomethacin. Furthermore, its anticipated potent inhibition of pro-inflammatory cytokine production and significant in vivo efficacy in a standard model of acute inflammation underscore its potential therapeutic value.
It is imperative to emphasize that the data for this compound is illustrative and requires empirical validation through rigorous preclinical testing. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Future studies should also aim to elucidate the broader pharmacological and toxicological profile of this novel oxazole derivative to fully ascertain its potential as a next-generation anti-inflammatory drug.
References
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Indometacin - Wikipedia. Available from: [Link]
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What is the mechanism of Indomethacin? - Patsnap Synapse. Available from: [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
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Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]
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Carrageenan-Induced Paw Edema Model - Creative Bioarray. Available from: [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available from: [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Available from: [Link]
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Structure activity relationship of synthesized compounds - ResearchGate. Available from: [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. Available from: [Link]
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Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. Available from: [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. Available from: [Link]
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Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. Available from: [Link]
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In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide Hybrids. Available from: [Link]
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Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. Available from: [Link]
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(PDF) Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives - ResearchGate. Available from: [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. Available from: [Link]
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - OUCI. Available from: [Link]
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A Comparative Analysis of Ethoxy vs. Methoxy Substituted 2-(4-Methoxyphenyl)-1,3-Oxazoles: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3-oxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The strategic modification of substituents on this heterocyclic core is a cornerstone of drug design, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ethoxy versus methoxy substitutions on the 2-(4-alkoxyphenyl)-1,3-oxazole framework, with a focus on their potential as antiproliferative agents.
Introduction: The Significance of Alkoxy Groups in Drug Design
The seemingly subtle difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group can impart significant changes to a molecule's physicochemical properties, including lipophilicity, metabolic stability, and steric profile. These alterations, in turn, can profoundly influence a compound's pharmacokinetics and pharmacodynamics. In the context of 2-aryl-1,3-oxazoles, which have demonstrated a wide range of biological activities including anticancer effects, understanding the impact of these alkoxy substitutions is paramount for rational drug design. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of ethoxy and methoxy substituted 2-(4-methoxyphenyl)-1,3-oxazoles to provide a clear comparison for researchers in the field.
Synthetic Strategies for 2-Aryl-1,3-Oxazoles
The synthesis of the 2-(4-alkoxyphenyl)-1,3-oxazole core can be achieved through several established methods. Two of the most common and versatile approaches are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2][3] This method is a robust and widely used approach for the preparation of various substituted oxazoles.
Experimental Protocol: Robinson-Gabriel Synthesis
-
Acylation of α-aminoketone: An α-aminoketone is acylated with an appropriate acylating agent (e.g., 4-methoxybenzoyl chloride or 4-ethoxybenzoyl chloride) in the presence of a base to yield the corresponding 2-acylamino-ketone.
-
Cyclodehydration: The 2-acylamino-ketone is then treated with a dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to induce intramolecular cyclization and dehydration, affording the desired 2-(4-alkoxyphenyl)-1,3-oxazole.[2]
Sources
A Comparative Guide to Assessing Off-Target Effects of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target effects of the novel chemical entity (NCE), 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, hereafter referred to as "Oxazole-M". Given the limited public data on this specific molecule, this document outlines a robust, tiered strategy based on established preclinical safety pharmacology and toxicology principles. The goal is to proactively identify potential liabilities, enabling informed go/no-go decisions and building a strong safety profile for investigational new drug (IND) submissions.
The structure of Oxazole-M, containing a 1,3-oxazole ring and a methoxyphenyl group, provides clues to its potential biological activities. The 1,3-oxazole moiety is a versatile heterocyclic scaffold found in numerous compounds with a broad spectrum of pharmacological properties, including anticancer activities.[1][2][3] The methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[4][5] However, these same structural features can also lead to unintended interactions with other biological targets, necessitating a thorough off-target assessment.
Part 1: A Phased In Vitro Strategy for Early Liability Identification
The core principle of modern drug discovery is to identify and mitigate potential safety liabilities as early as possible.[6][7][8][9] An integrated, tiered in vitro screening approach is the most resource-efficient method to achieve this. This process begins with broad panel screening to cast a wide net for potential interactions, followed by focused, mechanism-specific assays to confirm and characterize any findings.
Tier 1: Broad-Spectrum Off-Target Profiling
The initial step is to profile Oxazole-M against large panels of known biological targets. This provides a panoramic view of its selectivity and flags potential areas of concern.
-
Kinome Profiling: Dysregulation of protein kinases is implicated in a wide range of diseases, making them common drug targets.[10][11] Consequently, unintended kinase interactions are a frequent source of off-target effects. A comprehensive kinome scan, such as the KINOMEscan® platform which utilizes a site-directed competition binding assay, is essential.[12][13] This service can rapidly assess the binding affinity of Oxazole-M against hundreds of human kinases, identifying any unintended, high-affinity interactions that could lead to toxicity.[12][13][]
-
Receptor and Ion Channel Profiling: A broad safety pharmacology panel (e.g., Eurofins SafetyScreen44 or similar) should be employed to screen Oxazole-M against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. Identifying off-target hits in these panels can predict potential adverse effects on the cardiovascular, central nervous, and gastrointestinal systems.[15][16]
Tier 2: Focused Mechanistic & Safety Assays
Any significant hits from Tier 1, or concerns based on structural alerts, must be investigated further with specific, quantitative assays.
-
hERG Channel Inhibition Assay: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical liability, as it can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[17][18] A GLP-compliant manual patch clamp electrophysiology assay is the gold standard for quantifying the inhibitory potential (IC50) of Oxazole-M on the hERG channel.[17][19] This is a mandatory component of any preclinical safety package for IND submission.[17]
-
Cytochrome P450 (CYP) Inhibition/Induction: Evaluating the interaction of Oxazole-M with major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is crucial for predicting drug-drug interaction potential. Standard in vitro assays using human liver microsomes or recombinant enzymes will determine if Oxazole-M inhibits or induces these key metabolic enzymes.
-
General Cytotoxicity: A simple in vitro cytotoxicity assay (e.g., MTT or CellTiter-Glo®) using relevant cell lines (e.g., HepG2 for hepatotoxicity) will establish the general cytotoxic potential of the compound and help define the therapeutic window.
Experimental Workflow for In Vitro Screening
Caption: Tiered in vitro workflow for off-target screening.
Part 2: In Vivo Models for Systemic Safety Assessment
While in vitro assays are powerful screening tools, in vivo studies are essential to understand the integrated physiological response to a new drug candidate in a whole organism.[6][20] These studies are guided by the International Council for Harmonisation (ICH) S7A guidelines for safety pharmacology.[21][22][23]
Core Battery Safety Pharmacology Studies
The ICH S7A core battery mandates the assessment of a compound's effects on three vital organ systems: the cardiovascular, central nervous, and respiratory systems.[22]
-
Cardiovascular Assessment: The gold standard for assessing cardiovascular safety is through the use of telemetry in conscious, unrestrained large animals (e.g., Beagle dogs).[24][25][26] This technology allows for continuous monitoring of electrocardiogram (ECG) parameters (including the QT interval), heart rate, and blood pressure without the confounding effects of anesthesia or restraint.[25]
-
Central Nervous System (CNS) Assessment: A Functional Observational Battery (FOB) or modified Irwin test in rodents (typically rats) is the standard method for evaluating potential CNS effects.[27][28][29][30] This is a non-invasive procedure designed to detect gross functional deficits by systematically observing changes in behavior, autonomic function, neuromuscular coordination, and sensory-motor reflexes.[27][31]
-
Respiratory Assessment: The effects of Oxazole-M on respiratory function are typically evaluated in rodents using whole-body plethysmography. This technique measures respiratory rate, tidal volume, and minute volume in conscious animals to detect any drug-induced respiratory depression or stimulation.
Repeat-Dose Toxicology Studies
Following the acute safety pharmacology assessment, repeat-dose toxicology studies (e.g., 7, 14, or 28-day studies) in both a rodent and a non-rodent species are conducted.[32][33] These studies are critical for identifying potential target organ toxicity and establishing a No Observed Adverse Effect Level (NOAEL). Key endpoints include:
-
Clinical observations and body weight changes
-
Hematology and clinical chemistry
-
Comprehensive histopathological examination of all major organs
Overall Preclinical Assessment Workflow
Caption: Integrated preclinical in vivo safety assessment workflow.
Part 3: Comparative Data Analysis
To illustrate the decision-making process, the following tables present hypothetical data comparing our lead compound, Oxazole-M, with a fictional alternative, "Comparator-X," which has a known liability profile.
Table 1: Comparative In Vitro Off-Target Profile
| Assay | Parameter | Oxazole-M | Comparator-X | Interpretation |
| Kinome Scan | % Inhibition @ 1µM | <10% on all 468 kinases | 85% on Kinase Z | Oxazole-M shows high selectivity. Comparator-X has a significant off-target kinase interaction. |
| hERG | IC50 (µM) | > 30 | 0.5 | Oxazole-M has a low risk of hERG-mediated cardiotoxicity. Comparator-X is a potent hERG blocker, a major red flag. |
| CYP3A4 Inhibition | IC50 (µM) | > 50 | 2.5 | Oxazole-M shows low potential for drug-drug interactions via CYP3A4. Comparator-X is a moderate inhibitor. |
| HepG2 Cytotox | CC50 (µM) | > 100 | 15 | Oxazole-M exhibits low general cytotoxicity. Comparator-X shows cytotoxicity at a lower concentration. |
Table 2: Comparative In Vivo Safety & Toxicology Summary
| Study | Parameter | Oxazole-M | Comparator-X | Interpretation |
| Rat FOB | NOAEL (mg/kg) | 100 | 30 | Oxazole-M is well-tolerated with no CNS effects at high doses. Comparator-X shows CNS effects (tremors) at a lower dose. |
| Dog Telemetry | QT Prolongation | None observed up to 50 mg/kg | +40ms at 10 mg/kg | Consistent with in vitro hERG data, Oxazole-M does not affect QT interval. Comparator-X shows clear cardiovascular risk. |
| 28-Day Rat Tox | NOAEL (mg/kg/day) | 50 | 10 | Oxazole-M has a favorable sub-chronic toxicity profile. Comparator-X shows liver enzyme elevation at a lower dose. |
Based on this hypothetical comparative data, Oxazole-M presents a significantly superior preclinical safety profile compared to Comparator-X. Its high selectivity, lack of hERG liability, and clean in vivo safety and toxicology results would support its advancement toward clinical development.
Part 4: Detailed Experimental Protocol
Protocol: Manual Whole-Cell Patch Clamp Electrophysiology for hERG (Kv11.1) Current
This protocol describes the "gold standard" method for assessing a compound's potential to inhibit the hERG potassium channel.
1. Cell Culture:
- Use a stable mammalian cell line (e.g., HEK-293 or CHO) expressing the human hERG channel.
- Culture cells in appropriate media and conditions to ensure optimal health and channel expression. Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions and Reagents:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
- Test Compound (Oxazole-M): Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should not exceed 0.3%.
3. Electrophysiological Recording:
- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution at a physiological temperature (35-37°C).
- Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a high-resistance (>1 GΩ) gigaseal between the pipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration. Allow the current to stabilize for 3-5 minutes.
4. Voltage Protocol:
- Clamp the cell at a holding potential of -80 mV.
- Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
- Apply a repolarizing step to -50 mV for 3 seconds. The peak outward "tail current" during this step is the primary measurement of hERG channel activity.[34]
- Repeat this voltage pulse every 15 seconds.
5. Data Acquisition and Analysis:
- Record baseline currents in the vehicle control solution until a stable response is achieved.
- Perfuse the test compound at increasing concentrations, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
- Measure the peak tail current at each concentration and normalize it to the baseline current to calculate the percentage of inhibition.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, a heterocyclic compound whose precise disposal guidelines may not be readily available. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the procedures outlined herein are predicated on a conservative hazard assessment based on the known toxicological and ecotoxicological profiles of structurally related oxazole and aromatic ether compounds.
The foundational principle guiding this protocol is the precautionary approach: treat this compound as a hazardous substance, ensuring that all handling and disposal procedures mitigate potential risks to personnel and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of this compound, which incorporates an oxazole ring, an ethoxy group, and a methoxyphenyl group, a thorough hazard assessment is paramount. Structurally similar compounds often exhibit a range of hazards, including but not limited to skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if swallowed.[1][2] Therefore, a stringent adherence to appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against accidental splashes that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact, which may cause irritation.[3][4][5] |
| Body Protection | A flame-retardant laboratory coat worn over personal clothing. | To protect against spills and splashes. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may cause respiratory irritation.[1][2][3] |
II. Spill Management Protocol
In the event of a spill, immediate and systematic action is crucial to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.
-
Ventilate: Ensure the chemical fume hood is operational if the spill occurs within it. For spills outside a hood, maintain adequate ventilation.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
III. Disposal Workflow
The proper disposal of this compound requires a clear, documented process to ensure safety and regulatory compliance. The following workflow diagram illustrates the decision-making and procedural steps involved.
Sources
A Comprehensive Guide to the Safe Handling of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
For professionals in research, discovery, and development, the integrity of your work and the safety of your team are paramount. This guide provides essential safety protocols and logistical information for handling 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar oxazole derivatives to ensure a robust safety framework.[1] The guidance provided here is designed to be procedural and directly applicable to your laboratory operations, building a foundation of safety and trust in your chemical handling processes.
Hazard Analysis: An Informed Approach to Safety
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Protection Level | Required PPE | Scope of Application |
| Standard Laboratory Operations | Safety glasses with side shields, laboratory coat, nitrile gloves, and closed-toe shoes.[7] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.[7] | Recommended when heating, vortexing, or transferring large volumes where splashes or aerosols may be generated. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[7] | For responding to uncontrolled releases or significant spills of the compound. |
It is imperative to select PPE that conforms to established standards, such as OSHA's 29 CFR 1910.133 or European Standard EN166 for eye protection.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential to minimize exposure and maintain a controlled environment.
1. Preparation:
-
Engineering Controls: All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
-
PPE Donning: Before handling the compound, ensure all required PPE is correctly worn as detailed in the table above.[1]
2. Handling:
-
Weighing and Transferring: Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[7] When transferring the solid, do so slowly and carefully to avoid creating dust.
-
Dissolution: If preparing a solution, add the solid compound to the solvent gradually to prevent splashing.
3. Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Collection: All waste containing this compound, including excess reagents and contaminated consumables, should be collected in clearly labeled, sealed containers.
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service for the final disposal of this material.[2] Do not dispose of this compound down the drain.[2]
-
Contaminated Packaging: Dispose of the original container as unused product in accordance with local regulations.[2]
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Our commitment is to provide you with the necessary information to handle chemical reagents with the utmost care and responsibility.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
